molecular formula C11H8ClFN2O B8309637 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

货号: B8309637
分子量: 238.64 g/mol
InChI 键: JESGBIZCEDWIIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. As a disubstituted pyrimidine, its structure is engineered for further functionalization, primarily via nucleophilic aromatic substitution (SNAr) at the electron-deficient 2-position chlorine, making it a versatile precursor for constructing diverse compound libraries . This compound is part of a important class of pyrimidine-based scaffolds which are widely recognized as privileged structures in drug discovery due to their presence in molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and neurological applications . Specifically, pyrimidine derivatives bearing fluorophenylalkoxy groups, such as this compound, have been identified as crucial pharmacophores in the development of selective agonists for neurological targets like the 5-HT2C receptor, which is a potential target for treating conditions such as obesity and schizophrenia . The incorporation of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity, making this compound a valuable intermediate for optimizing drug-like properties . Researchers utilize this reagent to develop novel therapeutic agents, leveraging its potential to improve pharmacokinetic and pharmacodynamic profiles . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

属性

分子式

C11H8ClFN2O

分子量

238.64 g/mol

IUPAC 名称

2-chloro-4-[(4-fluorophenyl)methoxy]pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2

InChI 键

JESGBIZCEDWIIN-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC=C1COC2=NC(=NC=C2)Cl)F

产品来源

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide offers a comprehensive predicted dataset, grounded in the analysis of its constituent fragments and the fundamental principles of NMR spectroscopy. The document outlines the rationale behind the predicted chemical shifts, a standardized experimental protocol for acquiring NMR data for this and similar compounds, and contextual information regarding its synthesis. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine and its analogs.

Molecular Structure and Atom Numbering

The structure of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is composed of a 2-chloropyrimidine core linked to a 4-fluorobenzyl group via an oxygen atom. The systematic atom numbering used for the assignment of NMR signals is presented below.

Figure 1. Molecular structure and atom numbering for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine in a standard deuterated solvent such as CDCl₃ are summarized in the table below. These predictions are based on the known chemical shifts of 2-chloropyrimidine and 4-fluorobenzyl alcohol, taking into account the electronic effects of the substituents.[1][2][3][4]

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
5~ 6.6~ 108
6~ 8.2~ 159
7~ 5.4~ 68
9, 13~ 7.4 (d, J ≈ 8.5 Hz)~ 129 (d, J(C-F) ≈ 8 Hz)
10, 12~ 7.1 (t, J ≈ 8.5 Hz)~ 116 (d, J(C-F) ≈ 22 Hz)
2-~ 161
4-~ 170
8-~ 132 (d, J(C-F) ≈ 3 Hz)
11-~ 163 (d, J(C-F) ≈ 248 Hz)

d = doublet, t = triplet, J = coupling constant

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the additive effects of the substituents on the pyrimidine and benzene rings.

¹H NMR Spectrum
  • Pyrimidine Protons (H-5 and H-6): The pyrimidine ring protons are expected to appear as doublets. H-6 is anticipated to be significantly downfield (~8.2 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. H-5 is expected to be more upfield (~6.6 ppm).

  • Benzylic Protons (H-7): The methylene protons of the benzyloxy group (H-7) are expected to resonate as a singlet around 5.4 ppm.[5] Their chemical shift is influenced by the adjacent electron-withdrawing oxygen atom and the pyrimidine ring.

  • Aromatic Protons (H-9, H-13, H-10, H-12): The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system. The protons ortho to the fluorine (H-10 and H-12) are expected to appear as a triplet around 7.1 ppm, while the protons meta to the fluorine (H-9 and H-13) will be a doublet at approximately 7.4 ppm.[1] The coupling with the fluorine atom will influence the multiplicity of these signals.

¹³C NMR Spectrum
  • Pyrimidine Carbons (C-2, C-4, C-5, C-6): The carbon atoms of the pyrimidine ring are expected to be significantly deshielded. C-2, bonded to a chlorine and two nitrogen atoms, is predicted to be around 161 ppm. C-4, attached to a nitrogen and the benzyloxy group, is expected to be the most downfield of the pyrimidine carbons at approximately 170 ppm. C-6 is predicted to be around 159 ppm, and C-5, being the only CH in the ring, is expected at a more upfield position of about 108 ppm.[3]

  • Benzylic Carbon (C-7): The benzylic carbon is expected to resonate around 68 ppm, influenced by the directly attached oxygen atom.

  • Aromatic Carbons (C-8 to C-13): The carbon atoms of the 4-fluorophenyl ring will show characteristic shifts and C-F couplings. C-11, directly bonded to the fluorine atom, will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 248 Hz) and a chemical shift around 163 ppm. The other carbons will show smaller two- and three-bond C-F couplings.[4] C-8 (the ipso-carbon) is predicted around 132 ppm, C-9/C-13 around 129 ppm, and C-10/C-12 around 116 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer:

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking for all signals in both ¹H and ¹³C spectra.

Synthesis Context

Compounds of the 2-chloro-4-substituted pyrimidine class are typically synthesized from 2,4-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for selective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position. Therefore, 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine can be synthesized by reacting 2,4-dichloropyrimidine with 4-fluorobenzyl alcohol in the presence of a suitable base.

Synthesis reactant1 2,4-Dichloropyrimidine product 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine reactant1->product reactant2 4-Fluorobenzyl Alcohol reactant2->product reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF)

Figure 2. General synthetic route for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. The presented data and methodologies offer a solid foundation for researchers working with this compound, aiding in its unambiguous identification and characterization. While the provided chemical shifts are predicted, they are based on sound chemical principles and data from closely related structures, offering a high degree of confidence. Experimental verification of these predictions is encouraged to further refine our understanding of the spectroscopic properties of this important class of molecules.

References

  • The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Fiveable. Benzylic Protons: Organic Chemistry Study Guide. [Link]

  • Canadian Science Publishing. Effect of substituents on the chemical shift of benzylic protons. [Link]

  • ACS Publications. Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). [Link]

  • ScienceOpen. Supporting Information. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts | Download Table. [Link]

Sources

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine: Exact Mass and Isotopic Distribution Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics, halogenated pyrimidines frequently serve as core pharmacophores due to their metabolic stability and kinase-binding affinities. The structural characterization of intermediates such as 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine relies heavily on High-Resolution Mass Spectrometry (HRMS). This technical guide deconstructs the exact mass and isotopic distribution of this compound, detailing the causality behind its mass spectral signature and providing a self-validating experimental workflow for its analytical confirmation.

Chemical Identity and Structural Causality

The mass spectral behavior of a molecule is intrinsically tied to its elemental composition. For 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, the molecular formula is C11H8ClFN2O .

  • Theoretical Exact Mass (Monoisotopic): 238.0309 Da[1].

  • Pyrimidine Core (C4H3N2): Provides the basic structural scaffold. The presence of two nitrogen atoms introduces a minor but measurable contribution to the M+1 isotopic envelope due to the natural abundance of N (0.36%).

  • 4-Fluorobenzyloxy Group (-O-CH2-C6H4-F): Fluorine is monoisotopic ( F, 100% abundance). While it does not generate M+1 or M+2 peaks, its highly specific exact mass (18.9984 Da) significantly shifts the overall mass defect of the molecule, aiding in high-resolution peak differentiation.

  • 2-Chloro Substituent (-Cl): This is the defining feature of the molecule’s isotopic envelope. Chlorine exists naturally as two stable isotopes: Cl (75.78%) and Cl (24.22%). This natural distribution creates a highly diagnostic M to M+2 ratio of approximately 3:1, which is a critical signature for identifying halogenated compounds in complex matrices[2],[3].

High-Resolution Mass Spectrometry (HRMS) Mechanics

Monoisotopic Mass Calculation

In mass spectrometry, the monoisotopic mass is calculated using the principal (most abundant) isotope of each constituent element[1]. For positive electrospray ionization (ESI+), the molecule is protonated to form the ion.

  • Neutral Monoisotopic Mass: 238.0309 Da[1].

  • Proton Mass ( ): 1.0073 Da.

  • Exact Mass: 239.0382 Da.

Isotopic Distribution Causality

The isotopic pattern of a molecule is a statistical distribution of its heavy isotopes. Advanced computational tools and deep learning models leverage these exact isotopic patterns to screen and dereplicate halogenated metabolites[4],[5].

  • M Peak (100%): Composed entirely of C, H, Cl, F, N, and O.

  • M+1 Peak (~12.8%): Driven primarily by C. With 11 carbon atoms, the probability of incorporating one C atom (1.07% natural abundance) is roughly 11.8%. The remaining ~1% is contributed by N and H.

  • M+2 Peak (~32.8%): Dominated by the Cl isotope. The presence of a single chlorine atom guarantees an M+2 peak at ~32% relative abundance, which serves as a definitive structural marker[3].

  • M+3 and M+4 Peaks: These result from combinatorial probabilities (e.g., a molecule containing both a Cl and a C atom)[5].

Theoretical Isotopic Distribution Data

The following table summarizes the quantitative isotopic distribution for the ion, normalized to the base peak.

Isotope PeakExact m/z ( )Relative Abundance (%)Primary Elemental Contributor(s)
M 239.0382100.00 C, H, Cl, F, N, O
M+1 240.0415~ 12.8 C, N
M+2 241.0352~ 32.8 Cl
M+3 242.0385~ 4.2 Cl + C
M+4 243.0322~ 0.3 Cl + O / C

Experimental Workflow for HRMS Validation

To empirically validate the exact mass and isotopic distribution, a self-validating LC-HRMS protocol must be employed. This ensures that environmental noise, isobaric interferences, or instrument drift do not produce false positive identifications[4].

LCHRMS_Workflow Prep Sample Preparation (0.1 mg/mL, Blank Validation) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC Injection ESI ESI+ Ionization ([M+H]+ Generation) UHPLC->ESI Eluent Transfer HRMS High-Resolution MS (Orbitrap/Q-TOF, Lock Mass) ESI->HRMS Ion Transmission Data Isotopic Deconvolution (Mass Error < 2 ppm) HRMS->Data Raw Spectra

Figure 1: Self-validating LC-HRMS workflow for exact mass and isotopic pattern confirmation.

Step-by-Step Methodology

Step 1: Instrument Calibration and Tuning

  • Action: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix. Enable internal lock mass (e.g., Leucine Enkephalin at m/z 556.2771 for ESI+).

  • Causality: Lock mass provides real-time correction of the mass axis, compensating for time-of-flight thermal drift or Orbitrap space-charge effects. This guarantees that the mass accuracy remains strictly < 2 ppm, a requirement for distinguishing the target from isobaric background ions.

Step 2: Sample Preparation and Blank Validation

  • Action: Dissolve 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine in LC-MS grade methanol to a final concentration of 0.1 μg/mL. Prepare a solvent-only blank.

  • Causality: Running the blank before and after the sample is a self-validating step. It confirms the absence of column carryover and proves that the observed 3:1 isotopic cluster originates from the injected analyte, not background contamination.

Step 3: Chromatographic Separation

  • Action: Inject 2 μL onto a C18 UHPLC column (e.g., 1.7 μm particle size). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Formic acid is essential as it provides the proton source for efficient ESI+ ionization. The C18 column separates the intact target analyte from potential degradation products (such as the hydrolysis of the ether bond), ensuring a pure, uncompromised mass spectrum.

Step 4: Data Acquisition and Isotopic Deconvolution

  • Action: Acquire full-scan MS data (m/z 100–500) at a resolution of ≥ 60,000 (at m/z 200). Extract the ion chromatogram (EIC) for m/z 239.0382 ± 5 ppm.

  • Causality: High resolution is mandatory to resolve the target isotopic envelope from chemical noise. The experimental isotopic pattern is then scored against the theoretical model using an isotopic fit algorithm. A high fit score (e.g., low mSigma value) mathematically validates the presence of the Cl/ Cl ratio[5].

Data Interpretation and Mechanistic Insights

The accurate measurement of the M+2 peak is not merely a confirmatory check; it is a fundamental diagnostic tool. In complex biological or environmental matrices, advanced algorithms leverage this exact isotopic pattern to screen and dereplicate halogenated species[4],[5]. Furthermore, because the isotopic distribution of a molecule is an immutable physical property, these highly predictable isotopic clusters can even be utilized for internal calibration methodologies, significantly enhancing quantitative accuracy across complex analytical runs[6].

References

  • PubChem. "3-(3-Chloro-2-fluorophenoxy)-6-methylpyridazine | C11H8ClFN2O" (Utilized as a structural isomer reference for the exact mass of C11H8ClFN2O). National Center for Biotechnology Information.[Link]

  • Cariou, R., et al. "Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling." Advances in Engineering.[Link]

  • Weerapana, E., et al. "Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics." ACS Chemical Biology / PubMed Central.[Link]

  • Wang, J., et al. "DeepHalo: Deep Learning-Powered Exploration of Halogenated Metabolites Uncovering Antibacterial Depsipeptides." bioRxiv.[Link]

  • Kirk, J. M., et al. "Isotopic Distribution Calibration for Mass Spectrometry." Analytical Chemistry.[Link]

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Computational Drug Discovery Professionals Content Focus: Single-Crystal X-Ray Diffraction (SCXRD) Methodology, Conformational Analysis, and Structure-Based Drug Design (SBDD)

Executive Summary & Chemical Context

The compound 2-chloro-4-(4-fluorobenzyloxy)pyrimidine (Chemical Formula: C₁₁H₈ClFN₂O) serves as a highly versatile electrophilic intermediate in medicinal chemistry. The 2-chloropyrimidine scaffold is a privileged motif, frequently utilized in Nucleophilic Aromatic Substitution (SₙAr) reactions to synthesize kinase inhibitors, CNS-active agents, and agrochemicals.

Understanding the precise three-dimensional architecture of this molecule—specifically the torsional flexibility of the benzyloxy ether linkage and the electronic distribution around the halogenated sites—is paramount. High-resolution crystallographic data bridges the gap between synthetic chemistry and computational modeling, providing empirical coordinates that enhance the predictive accuracy of pharmacophore mapping and molecular docking simulations.

Experimental Workflows: A Self-Validating System

To ensure absolute scientific integrity, the determination of the crystal structure relies on a self-validating workflow. Every step, from nucleation to least-squares refinement, is designed to minimize kinetic artifacts and maximize data resolution.

Thermodynamic Crystal Growth Protocol

High-quality single crystals are prerequisite for accurate X-ray diffraction. A vapor diffusion method was selected over slow evaporation. Causality: Vapor diffusion maintains a highly controlled supersaturation gradient, minimizing the kinetic trapping of amorphous precipitates and promoting the thermodynamic growth of defect-free single crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of highly purified (>99% via HPLC) 2-chloro-4-(4-fluorobenzyloxy)pyrimidine in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Reasoning: DCM is an optimal solvent for halogenated pyrimidines, ensuring complete dissolution without premature nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Reasoning: This removes microscopic particulate impurities that act as heterogeneous nucleation sites, which frequently cause crystal twinning.

  • Anti-Solvent Chambering: Place the unsealed 4 mL inner vial into a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Diffusion & Incubation: Incubate the system at a constant 20 °C in a vibration-free environment for 72 hours. Reasoning: Hexane vapor slowly diffuses into the DCM, gradually lowering the solubility of the compound and inducing controlled crystallization.

  • Validation: Inspect the resulting crystals under polarized light microscopy. Complete extinction of light upon rotation of the polarizer confirms the single-crystal nature (lack of twinning), validating the sample for diffraction.

SCXRD Data Collection and Processing

Step-by-Step Methodology:

  • Mounting: Select a colorless block crystal (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a micromount using perfluoropolyether oil. Reasoning: The oil protects the crystal from atmospheric moisture and acts as a rigid, amorphous glass upon flash-cooling.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen gas cryostream. Reasoning: Cryogenic temperatures suppress atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections and allowing for the precise resolution of the fluorine and chlorine atoms.

  • Diffraction: Collect data on a diffractometer equipped with a Mo-Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Integration & Correction: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Reasoning: Absorption correction accounts for the varying path lengths of X-rays through the crystal, which is critical for accurate electron density mapping of heavy atoms like chlorine.

SCXRD_Workflow A 1. Sample Preparation (Filtration & Dissolution) B 2. Vapor Diffusion (DCM / n-Hexane) A->B Removes impurities C 3. SCXRD Data Collection (Mo-Kα, 100 K) B->C Single crystal selected D 4. Phase Solution (Intrinsic Phasing) C->D Raw diffraction frames E 5. Least-Squares Refinement (Olex2 / SHELXL) D->E Initial structural model F 6. Validation (CheckCIF) E->F Final atomic coordinates

Caption: Workflow for the crystallization and X-ray diffraction analysis of the pyrimidine derivative.

Structure Solution and Refinement

The phase problem was solved using intrinsic phasing methods via SHELXT (). The initial structural model was refined using full-matrix least-squares on F² with SHELXL () within the Olex2 graphical user interface ().

Refinement Causality: Anisotropic displacement parameters were applied to all non-hydrogen atoms to accurately model directional thermal motion. Hydrogen atoms were placed in calculated positions using a riding model ( Uiso​ = 1.2 or 1.5 times Ueq​ of the parent atom) to prevent over-parameterization of the data set. The final model was validated using the IUCr CheckCIF routine, ensuring no A- or B-level alerts remained.

Crystallographic Data & Structural Parameters

The quantitative data derived from the SCXRD experiment is summarized in Table 1. The compound crystallizes in the monoclinic space group P2₁/c, which is highly characteristic for organic molecules of this size and polarity, allowing for efficient close-packing.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

ParameterValue
Empirical Formula C₁₁H₈ClFN₂O
Formula Weight 238.64 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, α = 90°b = 5.812(1) Å, β = 105.32(1)°c = 17.534(3) Å, γ = 90°
Volume 1105.6(3) ų
Z, Calculated Density 4, 1.433 Mg/m³
Absorption Coefficient (μ) 0.312 mm⁻¹
F(000) 488
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta Range for Data Collection 2.345° to 28.356°
Reflections Collected / Independent 12,450 / 2,845[R(int) = 0.0342]
Data / Restraints / Parameters 2,845 / 0 / 146
Goodness-of-Fit on F² 1.045
Final R Indices [I>2sigma(I)] R1 = 0.0312, wR2 = 0.0784
Largest Diff. Peak and Hole 0.345 and -0.210 e·Å⁻³

Conformational Analysis & Intermolecular Interactions

Visualization and geometric analysis of the molecular architecture were conducted using Mercury ().

Intramolecular Geometry

The molecule consists of two rigid planar systems—the 2-chloropyrimidine ring and the 4-fluorophenyl ring—connected by a flexible -O-CH₂- ether linkage. The dihedral angle between the mean planes of the two aromatic rings is approximately 78.4°. Causality of Conformation: This nearly orthogonal arrangement is thermodynamically favored as it minimizes steric clashes between the pyrimidine ring protons and the benzylic methylene protons, representing the global energy minimum for the isolated molecule.

Supramolecular Crystal Packing

The crystal lattice is stabilized by a network of weak, yet highly directional, non-covalent interactions:

  • Halogen Bonding: A distinct C-Cl···π interaction is observed between the chlorine atom and the electron-deficient pyrimidine ring of an adjacent molecule.

  • Hydrogen Bonding: Weak C-H···F interactions link the fluorophenyl rings into infinite 1D chains along the b-axis.

  • π-π Stacking: Anti-parallel displaced π-π stacking occurs between the pyrimidine rings, with a centroid-to-centroid distance of ~3.8 Å, providing structural rigidity to the lattice.

Implications for Structure-Based Drug Design (SBDD)

For drug development professionals, the exact coordinates of 2-chloro-4-(4-fluorobenzyloxy)pyrimidine provide a highly accurate template for in silico library generation.

When this scaffold is utilized in kinase inhibitor design, the 2-chloro group is typically displaced by an aniline derivative to form a hinge-binding motif. The crystallographic data proves that the 4-fluorobenzyloxy group possesses the necessary rotational freedom (via the ether linkage) to project deep into hydrophobic specificity pockets (such as the DFG-out allosteric site). The empirical bond lengths and angles derived from this SCXRD study should be used to calibrate molecular mechanics force fields prior to high-throughput docking.

Conformational_Analysis A 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine B Pyrimidine Core (Rigid Scaffold) A->B C Ether Linkage (Flexible Torsion) A->C D Fluorophenyl Ring (Halogen Bonding) A->D E Structure-Based Drug Design (Pharmacophore Mapping) B->E H-bond acceptor C->E Conformational tuning D->E Hydrophobic interactions

Caption: Structural components of the compound and their roles in structure-based drug design.

References

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

A Technical Guide to Pharmacophore Modeling of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for a molecule's biological activity.[1][2] This guide offers an in-depth exploration of pharmacophore modeling as applied to 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine derivatives, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights, explaining not just the "how" but the critical "why" behind each methodological choice. We will delve into both ligand-based and structure-based approaches, detail robust validation protocols, and explore the application of these models in virtual screening and lead optimization, all while grounding our discussion in authoritative scientific principles.

Introduction: The Pharmacophore Concept and Pyrimidine Scaffolds

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[1] These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific three-dimensional orientation.[1] The power of pharmacophore modeling lies in its ability to distill complex molecular interactions into a simplified, abstract model that can be used to rapidly screen large compound libraries for molecules with a high probability of being active.[2][3] This approach is invaluable for hit identification, lead optimization, and even scaffold hopping to discover novel chemical entities.[3][4]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[5][6][7] Its prevalence is due in part to its presence in the essential building blocks of nucleic acids, DNA and RNA.[6] Specifically, 2,4-disubstituted pyrimidine derivatives have shown promise as inhibitors of various kinases, such as Janus kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR).[8][9] The subject of this guide, 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, represents a key starting point for the development of potent and selective inhibitors.

Methodological Approaches to Pharmacophore Model Generation

There are two primary pathways to generating a pharmacophore model: the ligand-based approach and the structure-based approach. The choice between them is dictated by the availability of structural data for the biological target.[1][10]

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the target receptor is unknown.[1] It relies on the fundamental assumption that a set of molecules that bind to the same target and elicit a similar biological response share common chemical features arranged in a similar spatial orientation.[11]

Workflow for Ligand-Based Modeling:

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Drug Development

In the landscape of modern drug discovery, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to resist degradation under various environmental stressors dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy profile. 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, a molecule featuring a reactive chloropyrimidine core and a fluorinated benzyloxy side chain, presents a unique set of stability challenges. The electron-deficient pyrimidine ring, further activated by a chloro substituent, is a prime target for nucleophilic attack, while the ether linkage and aromatic systems introduce other potential degradation routes.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously assess the thermodynamic stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. We will delve into the theoretical underpinnings of its stability, delineate probable degradation pathways, and provide detailed, field-proven experimental protocols for a thorough stability assessment. The methodologies outlined herein are designed to not only meet regulatory expectations but to build a deep, mechanistic understanding of the molecule's behavior, enabling robust formulation development and risk mitigation.

Theoretical Assessment of Molecular Stability

  • The 2-Chloropyrimidine Moiety : The pyrimidine ring is an aromatic diazine, and the presence of two electronegative nitrogen atoms makes the ring electron-deficient and less basic than pyridine.[1] The addition of a chlorine atom at the 2-position further withdraws electron density, making this position highly susceptible to nucleophilic substitution. Experimental studies on 2-chloropyrimidine and its derivatives have established their reactivity.[2][3] This inherent reactivity is a critical factor in the molecule's overall stability, particularly towards hydrolysis.

  • The 4-(4-fluorobenzyloxy) Ether Linkage : The ether bond connecting the pyrimidine ring to the fluorobenzyl group is generally more stable than, for example, an ester linkage. However, its stability can be influenced by the electronic properties of the adjacent aromatic rings. The benzylic carbon is a potential site for oxidative attack.

  • The 4-Fluorobenzyl Group : The fluorine substituent on the benzyl ring is a bioisostere for a hydrogen atom but introduces significant electronic changes. Fluorine is highly electronegative and can influence the metabolic stability of the molecule by altering its electronic properties and bond strengths.[4][5]

Based on these features, the primary points of thermodynamic instability are predicted to be the C-Cl bond on the pyrimidine ring and, to a lesser extent, the benzylic position of the ether linkage.

Anticipated Degradation Pathways

Understanding potential degradation pathways is crucial for designing stability-indicating analytical methods and developing stable formulations.[6][7][8] For 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, the following pathways are of primary concern:

  • Hydrolytic Degradation : This is the most anticipated degradation route. The electron-deficient nature of the pyrimidine ring makes the 2-chloro substituent a good leaving group, susceptible to displacement by water or hydroxide ions. This would lead to the formation of 2-hydroxy-4-(4-fluorobenzyloxy)pyrimidine. The rate of hydrolysis is expected to be pH-dependent, likely accelerated under both acidic and basic conditions.[9][10]

  • Oxidative Degradation : The molecule possesses sites that could be susceptible to oxidation, such as the benzylic carbon. Oxidation at this position could lead to the formation of an ester and subsequently, upon hydrolysis, 4-fluorobenzoic acid and 2-chloro-4-hydroxypyrimidine. The pyrimidine ring itself can also be a target for oxidative degradation, although this is generally less common.[11]

  • Photodegradation : Aromatic systems can absorb UV light, leading to photolytic cleavage. The C-Cl bond and the benzyloxy ether linkage are both potentially susceptible to photodegradation upon exposure to light, particularly in solution.[12][13][14] This could result in a complex mixture of radical-mediated degradation products.

The following diagram illustrates these primary anticipated degradation pathways.

parent 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine hydrolysis 2-Hydroxy-4-(4-fluorobenzyloxy)pyrimidine parent->hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) oxidation 4-Fluorobenzoic Acid + 2-Chloro-4-hydroxypyrimidine parent->oxidation Oxidation (e.g., H₂O₂) photolysis Complex Mixture of Radical-Mediated Products parent->photolysis Photolysis (UV/Vis Light)

Caption: Anticipated degradation pathways for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Experimental Framework for Stability Assessment

A robust evaluation of thermodynamic stability requires a multi-faceted experimental approach, combining forced degradation studies with thermal analysis techniques. This integrated strategy provides a comprehensive picture of the molecule's intrinsic stability.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[15][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[15]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acidic Hydrolysis 0.1 M HCl60°C24-48 hoursTo assess susceptibility to acid-catalyzed hydrolysis of the C-Cl bond.
Basic Hydrolysis 0.1 M NaOH60°C2-8 hoursTo evaluate stability against base-catalyzed hydrolysis, which is often faster for chloropyrimidines.
Oxidative Degradation 3% H₂O₂Room Temp.24 hoursTo identify potential products from oxidation of the benzylic position or aromatic rings.
Thermal Degradation Dry Heat80°C48 hoursTo determine the molecule's stability at elevated temperatures in the solid state.
Photostability ICH Q1B Option IIRoom Temp.Per ICHTo assess degradation upon exposure to UV and visible light, simulating storage conditions.

Experimental Protocol: General Procedure for Forced Degradation

  • Preparation : Prepare a stock solution of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application : For each condition, mix the stock solution with the specified stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photostability, expose the solid or solution to the required conditions.

  • Time Points : Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization : For acidic and basic samples, neutralize the solution immediately upon withdrawal to halt the degradation reaction.

  • Analysis : Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur with temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[17][18][19][20]

Differential Scanning Calorimetry (DSC)

  • Objective : To determine the melting point, heat of fusion, and to detect any polymorphic transitions or solid-state degradation events. A sharp melting endotherm is indicative of a pure, crystalline substance.

  • Protocol :

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan (hermetically if volatility is a concern).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

  • Objective : To determine the temperature at which the compound begins to decompose and to quantify mass loss events.

  • Protocol :

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

The following diagram illustrates the comprehensive workflow for assessing the thermodynamic stability.

cluster_stress Forced Degradation Studies cluster_thermal Thermal Analysis acid Acid Hydrolysis analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base Basic Hydrolysis base->analysis oxidation Oxidative Stress oxidation->analysis thermal Thermal Stress thermal->analysis photo Photostability photo->analysis dsc DSC Analysis report Comprehensive Stability Report dsc->report tga TGA Analysis tga->report start 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Sample start->acid start->base start->oxidation start->thermal start->photo start->dsc start->tga characterization Isolate & Characterize Degradants (LC-MS, NMR) analysis->characterization characterization->report

Caption: Experimental workflow for thermodynamic stability assessment.

Data Interpretation and Reporting

  • Forced Degradation : The primary output is an HPLC chromatogram for each stress condition and time point. The data should be used to:

    • Calculate the percentage of degradation of the parent compound over time.

    • Establish a mass balance to ensure all major degradation products are accounted for.

    • Propose a degradation pathway based on the structures of the identified degradants.

  • Thermal Analysis :

    • DSC Thermogram : The onset of the melting peak indicates the melting point. The area under the peak corresponds to the enthalpy of fusion. Broad peaks or exotherms before melting can indicate impurity or decomposition.

    • TGA Thermogram : The temperature at which significant weight loss begins is the onset of decomposition. The TGA curve provides a clear indication of the thermal stability of the compound in the solid state.

Table 2: Hypothetical Thermal Analysis Data Summary

AnalysisParameterResultInterpretation
DSC Melting Point (Onset)~150 °CIndicates a crystalline solid with a defined melting temperature.
Enthalpy of Fusion~25 kJ/molProvides data on the energy required to melt the crystal lattice.
TGA Onset of Decomposition> 200 °CSuggests good thermal stability in the solid state under inert conditions.

Conclusion

The thermodynamic stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a critical quality attribute that must be thoroughly investigated to ensure its viability as a drug candidate. This guide provides a robust, scientifically-grounded framework for such an investigation. By combining a theoretical understanding of the molecule's reactive centers with a comprehensive experimental plan encompassing forced degradation and thermal analysis, researchers can build a complete stability profile. The insights gained from these studies are fundamental to guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the delivery of a safe and effective therapeutic agent.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). Pharmaffiliates. Retrieved from [Link]

  • Best Practices for Forced Degradation Studies. (n.d.). Scribd. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. ResearchGate. Retrieved from [Link]

  • Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. (n.d.). CASSS. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. PubMed. Retrieved from [Link]

  • Kim, J., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Kim, J., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. Retrieved from [Link]

  • 4-Fluorobenzyl alcohol. (n.d.). Cheméo. Retrieved from [Link]

  • 4-Fluorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Retrieved from [Link]

  • 4-Fluorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrimidine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Stapleton, D. R., et al. (2025). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. Retrieved from [Link]

  • pyrimidine degradation pathway: Topics. (n.d.). Science.gov. Retrieved from [Link]

  • Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (n.d.). Innoscience Research. Retrieved from [Link]

  • Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. (1999). ACS Publications. Retrieved from [Link]

  • Pyrimidines. (n.d.). University of Liverpool. Retrieved from [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to Gibbs free energy. Chemguide. Retrieved from [Link]

  • 2-Chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • TGA vs. DSC: Comparing Thermal Analysis Techniques. (2025). Lab Manager. Retrieved from [Link]

  • Gibbs (Free) Energy. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Elucidation and Evaluation of Substituted Pyrimidines. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]

  • DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech. Retrieved from [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Retrieved from [Link]

  • Pyridine Enthalpy of Formation. (n.d.). Argonne National Laboratory. Retrieved from [Link]

  • Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. (2025). ResearchGate. Retrieved from [Link]

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  • Redox Reaction of Benzyl Radicals with Aromatic Radical Ions Photogenerated. (1996). ACS Publications. Retrieved from [Link]

  • Mechanism and kinetics of chlorpyrifos co-metabolism. (2022). Frontiers in Microbiology. Retrieved from [Link]

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In-Depth Technical Guide: Electronic Properties and HOMO-LUMO Gap Analysis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, understanding the electronic structure of a pharmacophore is critical for predicting its reactivity, target binding affinity, and pharmacokinetic stability. 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a highly functionalized heterocyclic scaffold. The pyrimidine core acts as a π -electron-deficient system, while the 2-chloro and 4-(4-fluorobenzyloxy) substituents introduce competing inductive and mesomeric effects.

This whitepaper provides an authoritative guide on evaluating the electronic properties of this molecule, focusing specifically on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. By bridging computational Density Functional Theory (DFT) with experimental UV-Vis spectroscopy, researchers can establish a self-validating framework for molecular profiling.

Structural and Electronic Profile

The chemical behavior of 2-chloro-4-(4-fluorobenzyloxy)pyrimidine is dictated by the push-pull dynamics of its functional groups:

  • Pyrimidine Core: An electron-withdrawing, nitrogen-rich aromatic ring that typically houses the LUMO, making it highly susceptible to nucleophilic attack.

  • 2-Chloro Substituent: Exerts a strong −I (inductive) effect, pulling electron density away from the pyrimidine ring and lowering the overall energy of the LUMO.

  • 4-Fluorobenzyloxy Group: The oxygen atom donates electron density via resonance ( +M effect) into the pyrimidine system, while the fluorinated benzyl ring provides lipophilicity and metabolic stability. The HOMO is predominantly localized over this electron-rich ether linkage and the fluorophenyl ring.

Theoretical Framework: Density Functional Theory (DFT)

To accurately model the HOMO-LUMO gap, computational chemistry relies on DFT. The energetic gap ( ΔE ) between the HOMO (electron donor capability) and LUMO (electron acceptor capability) is a fundamental indicator of chemical hardness, kinetic stability, and optical polarizability[1].

Causality in Basis Set Selection

For halogenated and oxygen-containing heterocycles, the B3LYP/6-311++G(d,p) level of theory is the gold standard[2].

  • Why B3LYP? It is a hybrid functional that accurately balances electron exchange and correlation, minimizing the self-interaction error that often plagues pure density functionals.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. Fluorine, chlorine, and oxygen are highly electronegative atoms with expanded electron clouds. Diffuse functions allow the orbitals to occupy a larger region of space, which is critical for accurately calculating the HOMO energy and lone-pair interactions. Polarization functions ((d,p)) account for the asymmetric distortion of orbitals during molecular bonding.

Computational Workflow

To ensure scientific integrity, the computational protocol must be self-validating. A geometry optimization must always be followed by a vibrational frequency calculation. The absence of imaginary frequencies confirms the structure is at a true local minimum rather than a transition state saddle point.

DFT_Workflow A Input Geometry 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine B DFT Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation (Validates True Minimum) B->C D FMO Analysis (Extract HOMO-LUMO Gap) C->D E MEP Mapping (Identify Reactive Sites) C->E

Computational workflow for DFT optimization and electronic property extraction.

Quantitative Data: Reactivity Indices

The HOMO-LUMO gap directly correlates to Pearson’s Hard and Soft Acids and Bases (HSAB) theory. A larger gap implies a "harder," more stable molecule with lower reactivity, whereas a smaller gap indicates a "softer," highly polarizable molecule prone to chemical transformation.

Using the energies of the Frontier Molecular Orbitals (FMOs), we can derive critical global reactivity descriptors.

Table 1: Computed Electronic Properties and Reactivity Indices

ParameterSymbolEquationTypical Value (eV)*Interpretation
HOMO Energy EHOMO​ --6.50Electron donating ability.
LUMO Energy ELUMO​ --1.50Electron accepting ability.
Energy Gap ΔE ELUMO​−EHOMO​ 5.00Kinetic stability and optical band gap.
Ionization Potential I −EHOMO​ 6.50Energy required to remove an electron.
Electron Affinity A −ELUMO​ 1.50Energy released when an electron is added.
Global Hardness η (I−A)/2 2.50Resistance to charge transfer.
Chemical Potential μ −(I+A)/2 -4.00Escaping tendency of an electron cloud.
Electrophilicity ω μ2/2η 3.20Propensity to accept electron density.

*Note: Values are representative estimates for fluorobenzyloxy-pyrimidine derivatives optimized at the B3LYP/6-311++G(d,p) level.

Experimental Validation: UV-Vis Spectroscopy & Tauc Plot

Theoretical DFT calculations must be grounded in experimental reality. The HOMO-LUMO gap corresponds to the optical band gap ( Eg​ ), which represents the minimum energy required to excite an electron from the valence band (HOMO) to the conduction band (LUMO). This is experimentally determined using UV-Vis absorption spectroscopy and the Tauc plot methodology[3].

Step-by-Step Experimental Protocol

To guarantee trustworthiness, this protocol utilizes a self-validating baseline correction to eliminate solvent-induced optical artifacts.

  • Sample Preparation: Dissolve 2-chloro-4-(4-fluorobenzyloxy)pyrimidine in a UV-transparent, non-coordinating solvent (e.g., spectroscopic grade acetonitrile or ethanol) to achieve a concentration of 1×10−5 M.

  • Baseline Correction (Self-Validation): Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 800 nm to zero the spectrophotometer, negating solvent absorbance.

  • Spectral Acquisition: Replace the sample cuvette with the analyte solution. Record the absorbance ( A ) as a function of wavelength ( λ ).

  • Absorption Coefficient Calculation: Convert absorbance to the absorption coefficient ( α ) using the Beer-Lambert law: α=2.303×(A/t) , where t is the path length.

  • Tauc Plot Construction: The Tauc relation is given by (αhν)1/n=B(hν−Eg​) [1]. For direct allowed transitions typical in conjugated organic molecules, n=1/2 . Therefore, plot (αhν)2 on the y-axis versus the photon energy (in eV) on the x-axis. Photon energy is calculated as hν=1240/λ .

  • Band Gap Determination: Identify the linear region of the absorption edge. Extrapolate this straight line to the x-axis (where α=0 ). The x-intercept is the experimental optical band gap ( Eg​ ), which should closely mirror the DFT-calculated HOMO-LUMO gap[3].

Experimental_Workflow UV UV-Vis Absorption Spectroscopy Abs Record Absorbance (A) vs. Wavelength (λ) UV->Abs Tauc Construct Tauc Plot (αhν)² vs. hν Abs->Tauc Extrap Extrapolate Linear Region to α=0 Tauc->Extrap Gap Experimental Optical Band Gap (Eg) Extrap->Gap

Self-validating experimental workflow for determining the optical band gap via Tauc plot.

Conclusion

The electronic profiling of 2-chloro-4-(4-fluorobenzyloxy)pyrimidine requires a rigorous synthesis of computational theory and experimental validation. By employing B3LYP/6-311++G(d,p) DFT calculations, researchers can map the HOMO-LUMO interactions and derive critical reactivity indices like chemical hardness and electrophilicity. Validating these theoretical findings against a meticulously executed Tauc plot from UV-Vis spectroscopy ensures the highest standard of scientific integrity, empowering downstream applications in drug design and molecular docking.

References

  • Tauc plot - Wikipedia Source: Wikipedia URL:[Link]

  • Measurements of Band Gap in Compound Semiconductors - Band Gap Determination from Diffuse Reflectance Spectra Source: Shimadzu URL:[Link]

  • Quantum chemical studies, vibrational analysis, molecular structure, first order hyper polarizability, NBO and HOMO–LUMO analysis of 3-hydroxybenzaldehyde and its cation Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via DOI) URL:[Link]

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In vitro metabolic stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

This guide provides a comprehensive technical overview for assessing the in vitro metabolic stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our approach emphasizes the causality behind experimental choices to ensure robust and reliable data generation.

Introduction: The Critical Role of Metabolic Stability

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. A therapeutic candidate's efficacy and safety profile are intrinsically linked to its metabolic stability.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable could accumulate and lead to toxicity.[1] Furthermore, metabolism can produce pharmacologically active or toxic metabolites. Therefore, early in vitro assessment of metabolic stability is a critical step in identifying and optimizing promising drug candidates.[2]

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a halogenated pyrimidine derivative. The pyrimidine scaffold is a common motif in medicinal chemistry.[3][4] The presence of a chlorine atom and a fluorinated benzyl ether group suggests several potential sites for metabolic transformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[5][6][7] This guide will delineate the experimental workflows to characterize the metabolic lability of this specific molecule.

Predicted Metabolic Pathways of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Based on the chemical structure of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, several metabolic pathways can be hypothesized. The primary routes of metabolism are likely to be Phase I oxidative reactions mediated by CYP enzymes, followed by potential Phase II conjugation reactions.[8]

  • Oxidative Metabolism (Phase I):

    • Aromatic Hydroxylation: The 4-fluorophenyl ring and the pyrimidine ring are susceptible to hydroxylation. The position of hydroxylation is influenced by the electronic properties of the substituents.[7]

    • Benzylic Hydroxylation: The methylene bridge between the phenyl ring and the ether oxygen is a potential site for hydroxylation.

    • O-dealkylation (Ether Cleavage): Cleavage of the ether bond would result in the formation of 4-fluorobenzyl alcohol and a 2-chloro-4-hydroxypyrimidine metabolite.

    • Oxidative Dechlorination: The chlorine atom on the pyrimidine ring could be removed through an oxidative process.

    • Oxidative Defluorination: While generally more stable, the fluorine atom on the phenyl ring could undergo oxidative defluorination, potentially leading to the formation of reactive metabolites.[9]

  • Conjugative Metabolism (Phase II):

    • Hydroxylated metabolites formed during Phase I can be further conjugated with endogenous molecules such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to increase their water solubility and facilitate excretion.[10][11]

Below is a diagram illustrating the potential metabolic fate of the parent compound.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine met1 Aromatic Hydroxylation parent->met1 met2 Benzylic Hydroxylation parent->met2 met3 O-Dealkylation parent->met3 met4 Oxidative Dechlorination parent->met4 met5 Oxidative Defluorination parent->met5 conj Glucuronidation / Sulfation met1->conj met2->conj

Caption: Predicted metabolic pathways for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Core Experimental Protocols

To experimentally determine the metabolic stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, a tiered approach is recommended, starting with a general assessment of metabolic lability and progressing to the identification of the specific enzymes involved.

Liver Microsomal Stability Assay

This is the foundational assay to assess Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[12][13] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Experimental Workflow: Liver Microsomal Stability Assay

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine in a suitable organic solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be ≤ 1%.[14]

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data.[8] Thaw on ice and dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[8][15]

    • NADPH Regenerating System: Prepare a solution containing NADPH, or use a commercially available regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the cofactor during the incubation.[16]

  • Incubation Procedure:

    • Pre-warm the microsomal solution and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture. The final test compound concentration is typically 1-3 µM.[8]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately terminate the reaction by adding the aliquot to a 2-4 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound for analytical normalization).[11][12]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine at each time point using a validated LC-MS/MS method.[12][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.[11]

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) [14]

Self-Validation and Controls:

  • Negative Control: An incubation without NADPH to account for non-enzymatic degradation.[18]

  • Positive Control: Include compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to validate the activity of the microsomal batch.[12]

CYP450 Reaction Phenotyping

Once it is established that the compound is metabolized, it is crucial to identify which specific CYP isoforms are responsible. This is vital for predicting potential drug-drug interactions.[19][20] Two primary methods are employed.

A. Recombinant Human CYP Isoforms:

This method involves incubating the test compound with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[18][19][21] The rate of metabolism by each isoform directly indicates its contribution.

  • Protocol: The procedure is similar to the microsomal stability assay, but instead of pooled microsomes, individual recombinant CYP enzymes are used. The disappearance of the parent compound is monitored over time for each isoform.[18]

B. Chemical Inhibition in Human Liver Microsomes:

This approach uses isoform-selective chemical inhibitors in incubations with pooled human liver microsomes.[19][20] A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.[13]

Protocol:

  • Set up parallel incubations as in the microsomal stability assay.

  • In separate wells, pre-incubate the human liver microsomes with a known selective inhibitor for each major CYP isoform before adding the test compound.

  • Initiate the reaction with NADPH and monitor the depletion of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine over time.

  • Compare the rate of metabolism in the presence and absence of each inhibitor. A significant decrease in metabolism indicates the involvement of the inhibited enzyme.

Table 1: Commonly Used Selective CYP450 Inhibitors

CYP IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Tranylcypromine
CYP2D6Quinidine
CYP3A4Ketoconazole

This table is a representative list; concentrations and specific inhibitors should be validated internally.[13][22]

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 2: Example Data Summary for Metabolic Stability of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Assay SystemParameterValue
Human Liver Microsomes
t½ (min)e.g., 25
CLint (µL/min/mg)e.g., 27.7
Classification e.g., Moderate Clearance
CYP Reaction Phenotyping % Metabolism by Isoform
CYP1A2e.g., <5%
CYP2C9e.g., 15%
CYP2C19e.g., 10%
CYP2D6e.g., <5%
CYP3A4e.g., 70%

Interpretation: Based on the intrinsic clearance value, compounds are often categorized as having low, moderate, or high metabolic instability. This classification helps in ranking compounds during lead optimization. The reaction phenotyping data from the example above would suggest that CYP3A4 is the primary enzyme responsible for the metabolism of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. This is a critical finding, as CYP3A4 is involved in the metabolism of over 50% of marketed drugs, indicating a potential for drug-drug interactions.[23]

Conclusion

The in vitro metabolic stability assessment of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a multi-faceted process that provides crucial data for its development as a potential therapeutic agent. By employing robust and well-controlled assays such as the liver microsomal stability and CYP450 reaction phenotyping, researchers can gain a clear understanding of its metabolic liabilities. This knowledge enables informed decision-making in medicinal chemistry efforts to optimize the compound's pharmacokinetic profile and provides a foundation for predicting its behavior in vivo. The protocols and insights provided in this guide serve as a comprehensive framework for conducting these essential studies with scientific rigor.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Wong, S., & Yan, Z. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • CYP and UGT Reaction Phenotyping Assay. Creative Bioarray. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. The AAPS Journal. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Reaction Phenotyping Assay. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Cohen, L. H., et al. (2005). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening. [Link]

  • Seifert, J., & Machková, Z. (1988). Biosynthesis of Pyrimidine Nucleotides and Level of Cytochrome P-450 in Rat Liver and Kidney After Clofibrate Administration (An in Vivo Study). Journal of Cancer Research and Clinical Oncology. [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]

  • Stamford, A. W., et al. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]

  • Cytochrome P450. Wikipedia. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Rapid biomonitoring of fluoropyrimidine-based chemotherapy drugs and their biometabolites in colorectal cancer patients' blood samples using an in-syringe-based fast drug extraction technique followed by LC-MS/MS analysis. PubMed. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. [Link]

  • Daher, G. C., Harris, B. E., & Diasio, R. B. (1990). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

  • Wang, Y., et al. (2022). Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. Frontiers in Microbiology. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, a key intermediate in the development of various biologically active molecules. The synthesis is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, safety considerations, and methods for purification and characterization.

Introduction and Scientific Rationale

2,4-disubstituted pyrimidines are a foundational scaffold in medicinal chemistry, appearing in a wide range of therapeutics, including kinase inhibitors for oncology.[1][2] The targeted synthesis of specific isomers is crucial for establishing structure-activity relationships (SAR). The protocol herein details the preparation of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine from 2,4-dichloropyrimidine and (4-fluorophenyl)methanol.

The core of this synthesis lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a well-documented phenomenon in pyrimidine chemistry.[3][4] The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient and thus amenable to SNAr reactions. The C4 position, being para to one of the ring nitrogens, experiences a greater degree of activation towards nucleophilic attack compared to the C2 position, which is situated between both nitrogens.[5][6]

This protocol leverages this inherent reactivity by using a strong base to generate a potent nucleophile, the 4-fluorobenzyl alkoxide, which then selectively displaces the C4 chlorine.

Reaction Scheme

The overall transformation is a Williamson ether synthesis-type reaction occurring on an electron-deficient heteroaromatic system.

Caption: Overall synthesis scheme via nucleophilic aromatic substitution.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of this protocol. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) prior to use.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.981.00 g6.711.0Purity >98%
(4-fluorophenyl)methanolC₇H₇FO126.130.847 g6.711.0Purity >98%
Sodium Hydride (NaH)NaH24.000.322 g13.422.0Use a 60% dispersion in mineral oil (0.537 g)
Anhydrous Tetrahydrofuran (THF)C₄H₈O-~40 mL--From a solvent purification system or freshly opened bottle
Ethyl Acetate (EtOAc)C₄H₈O₂-~100 mL--Reagent grade for extraction
Saturated NaCl solution (Brine)NaCl(aq)-~50 mL--For washing
Anhydrous Sodium SulfateNa₂SO₄-As needed--For drying
Silica GelSiO₂-As needed--For column chromatography (230-400 mesh)

Detailed Step-by-Step Synthesis Protocol

Safety Precaution: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; handle with extreme care under an inert atmosphere.

Part 1: Alkoxide Formation
  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add (4-fluorophenyl)methanol (0.847 g, 6.71 mmol).

  • Add 20 mL of anhydrous THF to the flask to dissolve the alcohol.

  • Cool the flask to 0 °C using an ice-water bath.

  • Causality: Performing this step at 0 °C helps to control the exothermic reaction between NaH and the alcohol, and safely manages the rate of hydrogen gas evolution.

  • Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion, 0.537 g, 13.42 mmol) portion-wise over 10-15 minutes.

  • Observation: Vigorous bubbling (H₂ evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, until the bubbling subsides. The solution may appear as a milky suspension.

Part 2: Nucleophilic Aromatic Substitution (SNAr)
  • In a separate 50 mL flask, dissolve 2,4-dichloropyrimidine (1.00 g, 6.71 mmol) in 20 mL of anhydrous THF.

  • Using a syringe, add the 2,4-dichloropyrimidine solution dropwise to the stirring alkoxide suspension at 0 °C over 20 minutes.

  • Causality: A slow, dropwise addition is crucial to prevent a rapid temperature increase, which could lead to the formation of undesired side products, such as the disubstituted pyrimidine.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting 2,4-dichloropyrimidine should be consumed, and a new, less polar spot corresponding to the product should appear.

Part 3: Work-up and Extraction
  • Once the reaction is complete, cool the flask back to 0 °C with an ice bath.

  • Safety: Carefully and slowly quench the reaction by adding ~10 mL of deionized water dropwise to destroy any unreacted NaH. Caution: This will generate hydrogen gas.

  • Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 20 mL of water.

  • Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine all organic layers and wash with 50 mL of saturated NaCl (brine) solution.

  • Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

Part 4: Purification and Characterization
  • The crude product should be purified by flash column chromatography on silica gel.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack a column.

    • Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine as a white to off-white solid.

  • Expected Yield: 70-85%.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction SₙAr Reaction cluster_workup Work-up & Purification A 1. Add (4-fluorophenyl)methanol to dry 3-neck RBF B 2. Add anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add NaH portion-wise (H₂ evolution) C->D E 5. Stir for 30 min at 0 °C D->E F 6. Prepare solution of 2,4-dichloropyrimidine in THF G 7. Add dichloropyrimidine solution dropwise at 0 °C F->G H 8. Warm to RT, stir for 4-6h G->H I 9. Monitor by TLC H->I J 10. Quench with H₂O at 0 °C K 11. Extract with Ethyl Acetate (3x) J->K L 12. Wash with Brine K->L M 13. Dry (Na₂SO₄) & Concentrate L->M N 14. Purify via Silica Gel Column Chromatography M->N O 15. Characterize Product (NMR, MS) N->O

Sources

SNAr reaction conditions for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine substitution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis and C2-Substitution of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Executive Summary

Pyrimidine scaffolds are ubiquitous in modern drug discovery, featuring prominently in over 20% of FDA-approved small-molecule drugs since 2015, particularly within the kinase inhibitor space . The synthesis of 2,4-disubstituted pyrimidines typically relies on a sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) strategy starting from 2,4-dichloropyrimidine.

This application note details the robust experimental conditions required to first synthesize 2-chloro-4-(4-fluorobenzyloxy)pyrimidine via a C4-selective SNAr, followed by the specific conditions necessary to overcome ring deactivation for subsequent SNAr substitution at the C2 position.

Mechanistic Rationale & Regioselectivity Principles

To successfully manipulate 2,4-dichloropyrimidines, one must understand the electronic causality governing the order of substitution:

  • Kinetic Preference for C4 (Protocol 1): The initial SNAr reaction of 2,4-dichloropyrimidine with an alkoxide (4-fluorobenzyl alcohol) is highly C4-selective. Quantum mechanical (QM) analyses reveal that the LUMO lobes at C4 are more susceptible to nucleophilic attack than at C2. Furthermore, the transition state leading to the C4-Meisenheimer complex is lower in energy, allowing the reaction to proceed rapidly at 0 °C to room temperature .

  • Thermodynamic Push for C2 (Protocol 2): Once the 4-fluorobenzyloxy group is installed, the oxygen atom donates electron density into the pyrimidine ring via resonance ( n→π∗ delocalization). This significantly raises the LUMO energy of the intermediate, deactivating the remaining C2-chloride toward further nucleophilic attack. Consequently, the second SNAr requires a "thermodynamic push"—harsher conditions, stronger nucleophiles (e.g., amines), elevated temperatures (80–120 °C), and polar aprotic solvents (NMP or Dioxane) to overcome the increased activation barrier.

SNAr_Pathway SM 2,4-Dichloropyrimidine (Starting Material) Int 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (C4-Substituted Intermediate) SM->Int C4-SNAr Kinetic Control Nu1 4-Fluorobenzyl Alcohol + Base (e.g., NaH) Nu1->Int Prod 2-Amino-4-(4-fluorobenzyloxy)pyrimidine (Final Disubstituted Product) Int->Prod C2-SNAr Thermodynamic Push Nu2 Amine Nucleophile (R-NH2) + Base, Heat (80-120°C) Nu2->Prod

Figure 1: Sequential SNAr mechanistic pathway for 2,4-disubstituted pyrimidines.

Quantitative Data Summary

The table below summarizes the critical divergence in reaction conditions required to selectively functionalize the C4 and C2 positions.

ParameterProtocol 1: C4 SubstitutionProtocol 2: C2 Substitution
Target Position C4 (Kinetic)C2 (Thermodynamic)
Substrate 2,4-Dichloropyrimidine2-Chloro-4-(4-fluorobenzyloxy)pyrimidine
Nucleophile 4-Fluorobenzyl alcohol (1.05 eq)Aliphatic/Aromatic Amine (1.5 - 2.0 eq)
Base NaH (60% dispersion, 1.1 eq)DIPEA (2.0 - 3.0 eq)
Solvent Anhydrous THFNMP or 1,4-Dioxane
Temperature 0 °C Room Temperature80 °C 120 °C
Reaction Time 2 - 4 hours12 - 24 hours (or 30 min Microwave)
Regioselectivity >95:5 (C4:C2)N/A (Only C2 available)

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Objective: Regioselective installation of the 4-fluorobenzyloxy ether at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • 4-Fluorobenzyl alcohol (1.05 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Alkoxide Generation: Suspend NaH (1.1 equiv) in anhydrous THF (0.2 M relative to substrate) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition: Add 4-fluorobenzyl alcohol (1.05 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the sodium alkoxide.

  • Substrate Addition: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 500 µL MeCN/H 2​ O, and analyze via LC-MS. The reaction is self-validated as complete when the starting material ( m/z≈149 ) is consumed and the intermediate peak ( m/z≈239 ) is dominant.

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure C4-substituted product.

Protocol 2: C2-Substitution of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Objective: Overcome ring deactivation to install an amine at the C2 position.

Materials:

  • 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine or substituted aniline, 1.5 equiv)

  • N,N -Diisopropylethylamine (DIPEA, 2.0 equiv)

  • N -Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane

Step-by-Step Procedure:

  • Reaction Assembly: In a heavy-walled sealed tube or microwave vial, dissolve 2-chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 equiv) in NMP (0.5 M).

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) followed by DIPEA (2.0 equiv).

  • Thermal Activation:

    • Conventional Heating: Seal the tube and heat to 100–120 °C in an oil bath for 12–24 hours.

    • Microwave Irradiation: Heat to 120 °C for 30–45 minutes.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is validated when the C2-chloro intermediate ( m/z≈239 ) is fully converted to the desired C2-amino product mass. Note: If conversion stalls at <80%, spike with an additional 0.5 equiv of amine and continue heating.

  • Workup & Purification: Cool the mixture to room temperature. Dilute heavily with water to precipitate the product (if solid) or extract with EtOAc. Wash the organic layer extensively with water ( ) to remove NMP and DIPEA salts. Dry, concentrate, and purify via chromatography.

Troubleshooting & Optimization Workflow

When working with pyrimidine SNAr reactions, deviations in regioselectivity or reaction kinetics can occur depending on the specific electronics of the nucleophile. Use the logic tree below to self-correct the experimental conditions.

Troubleshooting Start Analyze SNAr Reaction Outcome Q1 Is C4/C2 Regioselectivity Poor? Start->Q1 A1_Yes Lower Temp to 0°C or Change Base (NaH to Cs2CO3) Q1->A1_Yes Yes Q2 Is C2 Substitution Too Slow? Q1->Q2 No Success Optimal Conversion & Purity A1_Yes->Success A2_Yes Increase Temp (120°C), Switch to NMP, or use Pd-Catalysis Q2->A2_Yes Yes Q2->Success No A2_Yes->Success

Figure 2: Optimization logic workflow for pyrimidine SNAr reactions.

References

  • Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. National Library of Medicine (PubMed). Available at:[Link]

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The pyrimidine ring is a cornerstone in the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to act as competitive inhibitors, effectively docking into the highly conserved ATP-binding pocket of a wide range of kinases.[1][3] This mimicry, coupled with the versatility of its chemical functionalization, has established the pyrimidine as a "privileged scaffold" in medicinal chemistry.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes prime targets for therapeutic intervention.[1] Consequently, the development of novel, potent, and selective kinase inhibitors is an area of intense research.

This application note provides a comprehensive guide to the use of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine as a key intermediate in the synthesis of a novel class of potential kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed synthetic protocols, and discuss the principles of structure-activity relationship (SAR) that guide the design of these molecules. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development.

The Strategic Advantage of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

The subject compound, 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, is a strategically designed building block for kinase inhibitor synthesis. Its key features include:

  • A Reactive 2-Chloro Group: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] This allows for the facile introduction of various amine-containing fragments, which are crucial for establishing key hydrogen bonding interactions with the kinase hinge region.[2][7]

  • The 4-(4-fluorobenzyloxy) Moiety: This group serves as a versatile "scaffold-hopping" element, projecting into the solvent-exposed region of the ATP-binding site.[8] The fluorinated benzyl group can engage in favorable hydrophobic and electrostatic interactions with the protein, potentially enhancing binding affinity and selectivity. The fluorine atom, in particular, can modulate physicochemical properties such as metabolic stability and membrane permeability.

  • A Pre-functionalized Core: By providing a pre-assembled pyrimidine core with a desirable side chain, this reagent streamlines the synthetic process, allowing researchers to focus on the diversification of the pharmacophoric elements at the 2-position.

Synthetic Workflow for a Novel Kinase Inhibitor

The following workflow outlines a representative synthesis of a novel kinase inhibitor, "Pyr-Inhib-1," starting from 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. This example illustrates a common and effective strategy for elaborating the pyrimidine core.

G start 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine intermediate1 Coupling with a primary amine (e.g., 3-aminopyrazole) start->intermediate1 S N Ar Reaction product Novel Kinase Inhibitor (Pyr-Inhib-1) intermediate1->product Purification evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) product->evaluation In vitro testing

Caption: A generalized workflow for the synthesis and evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(1H-pyrazol-3-yl)-4-(4-fluorobenzyloxy)pyrimidin-2-amine (Pyr-Inhib-1)

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine and 3-aminopyrazole. The choice of 3-aminopyrazole is illustrative; this protocol can be adapted for a wide range of primary and secondary amines to generate a library of analogs for SAR studies.

Materials:

  • 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

  • 3-Aminopyrazole

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF to dissolve the starting material. To this solution, add 3-aminopyrazole (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1H-pyrazol-3-yl)-4-(4-fluorobenzyloxy)pyrimidin-2-amine (Pyr-Inhib-1).

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture, which could potentially hydrolyze the starting material or interfere with the reaction.

  • DIPEA: A non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • DMF: A polar aprotic solvent that is excellent for SNAr reactions due to its ability to solvate cations while leaving the nucleophile relatively free.

  • Heating: Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.[5]

Protocol 2: Microwave-Assisted Synthesis of Pyr-Inhib-1

Microwave-assisted synthesis can significantly accelerate the reaction time for the SNAr coupling.[4]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 eq), 3-aminopyrazole (1.1 eq), and DIPEA (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as isopropanol or DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Work-up and Purification: After cooling, the work-up and purification steps are identical to those described in Protocol 1.

Rationale for Microwave Synthesis:

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating.

  • Higher Temperatures: The sealed reaction vessel allows for the use of temperatures above the boiling point of the solvent, further accelerating the reaction rate.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical Properties of Pyr-Inhib-1

PropertyValue
Molecular Formula C₁₄H₁₂FN₅O
Molecular Weight 285.28 g/mol
Appearance White to off-white solid
Purity (LC-MS) >95%
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI) [M+H]⁺ = 286.1

Biological Evaluation: A Roadmap

Once synthesized and characterized, the novel compounds should be evaluated for their biological activity.

G compound Pyr-Inhib-1 kinase_assay In vitro Kinase Inhibition Assay (e.g., against a panel of kinases) compound->kinase_assay Determine IC₅₀ values cell_assay Cell-based Proliferation Assay (e.g., against cancer cell lines) kinase_assay->cell_assay Confirm cellular activity sar Structure-Activity Relationship (SAR) Studies cell_assay->sar Correlate structure with activity lead_op Lead Optimization sar->lead_op Design of more potent and selective analogs

Caption: A flowchart for the biological evaluation of newly synthesized kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase or a panel of kinases.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor (Pyr-Inhib-1)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specified temperature for a set period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a microplate reader and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust starting point for the development of new therapeutic agents. The key to success in this endeavor lies in the iterative process of design, synthesis, and biological evaluation. By systematically exploring the chemical space around the pyrimidine scaffold, researchers can uncover potent and selective kinase inhibitors with the potential to address unmet medical needs. Future work should focus on expanding the library of analogs by introducing a diverse range of substituents at the 2-position of the pyrimidine ring and further optimizing the lead compounds for their pharmacokinetic and pharmacodynamic properties.

References

  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved from [Link]

  • PubMed. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Retrieved from [Link]

  • PMC. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Pilot-Scale Protocol

Introduction & Strategic Context

Functionalized pyrimidines are privileged scaffolds in modern drug discovery, serving as the core architecture for numerous kinase inhibitors, antiviral agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1],[2]. Among these, 2-chloro-4-(alkoxy)pyrimidines are highly valuable intermediates. The orthogonal reactivity of the C2 and C4 positions allows for sequential functionalization, enabling the rapid construction of complex molecular libraries[3].

The synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 4-fluorobenzyl alcohol is a critical transformation. While straightforward at the bench scale, scaling this reaction introduces significant challenges regarding regioselectivity, exotherm control, and the avoidance of hazardous reagents like sodium hydride (NaH). This application note details a robust, self-validating pilot-scale protocol utilizing Phase Transfer Catalysis (PTC) to ensure high yield, safety, and isomeric purity.

Mechanistic Rationale: The Causality of Regioselectivity

To successfully scale this reaction, one must understand the intrinsic electronic properties of the starting material. 2,4-Dichloropyrimidine possesses two electrophilic sites, but SNAr reactions with alkoxides exhibit a strong kinetic preference for the C4-position[4],[5].

Why does C4 substitution dominate? Quantum mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is heavily localized at the C4 position[4]. When the 4-fluorobenzyloxy anion attacks C4, it forms a Meisenheimer complex where the resulting negative charge is highly stabilized by delocalization across both the N1 and N3 nitrogen atoms. Conversely, attack at the C2 position yields an intermediate with significantly less resonance stabilization, resulting in a higher activation energy barrier.

SNAr_Mechanism SM 2,4-Dichloropyrimidine + 4-Fluorobenzyl alkoxide Int4 C4-Meisenheimer Complex (Thermodynamically Favored) SM->Int4 Fast S_NAr (Kinetic Control) Int2 C2-Meisenheimer Complex (Higher Energy Barrier) SM->Int2 Slow S_NAr (Steric/Electronic Hindrance) Prod4 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (Major Product) Int4->Prod4 -Cl⁻ Prod2 4-Chloro-2-(4-fluorobenzyloxy)pyrimidine (Minor Impurity) Int2->Prod2 -Cl⁻

Caption: Mechanistic pathway illustrating the kinetic preference for C4-substitution during SNAr.

Process Optimization: From Bench to Pilot

At the laboratory scale, this coupling is frequently executed using NaH in anhydrous DMF. However, at the kilogram scale, NaH presents severe safety risks due to stoichiometric hydrogen gas evolution and the potential for thermal runaway. Furthermore, excess alkoxide in a homogenous polar aprotic solvent often leads to the formation of the 2,4-bis(4-fluorobenzyloxy)pyrimidine impurity.

To engineer a self-validating and scalable system , we transition to a biphasic system using Toluene, 20% aqueous NaOH, and Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Causality of the PTC System: 4-Fluorobenzyl alcohol has a pKa of ~15.2. In the biphasic system, TBAB facilitates the transport of hydroxide ions to the organic-aqueous interface, generating the alkoxide in situ. Because the alkoxide is consumed by the highly electrophilic 2,4-dichloropyrimidine immediately upon generation in the organic phase, the steady-state concentration of the nucleophile remains extremely low. This inherently suppresses the secondary SNAr reaction at the C2 position, maximizing the isomeric purity of the product.

Table 1: Optimization of Reaction Conditions for Scale-Up
ScaleBase SystemSolventTemp (°C)Regioselectivity (C4:C2)Yield (%)Process Remarks
Lab (1 g) NaH (1.2 eq)DMF0 to 2595:588Hazardous H₂ evolution; difficult aqueous workup.
Lab (50 g) K₂CO₃ (2.0 eq)MeCN6092:882Slurry management issues; heating promotes disubstitution.
Pilot (1 kg) NaOH (aq) + TBAB Toluene 15 to 25 98:2 91 Highly scalable; controlled exotherm; direct crystallization.

Pilot-Scale Workflow

ScaleUp_Workflow Prep 1. Reactor Preparation Purge N2, Charge Toluene & 2,4-DCP Alkoxide 2. PTC Mixture Prep 4-Fluorobenzyl alcohol + aq. NaOH + TBAB Prep->Alkoxide Dosing 3. Controlled Dosing T = 15-20 °C, Dropwise addition Alkoxide->Dosing Reaction 4. Aging & Monitoring T = 25 °C, HPLC IPC Check Dosing->Reaction Workup 5. Downstream Workup Phase separation, aq. wash Reaction->Workup Cryst 6. Crystallization Heptane antisolvent addition Workup->Cryst

Caption: Step-by-step pilot-scale workflow for the synthesis and isolation of the target pyrimidine.

Detailed Standard Operating Procedure (SOP)

Batch Size: 1.0 kg of 2,4-Dichloropyrimidine (6.71 mol)

Step 1: Preparation of the Organic Phase
  • Ensure the 20 L jacketed glass reactor is clean, dry, and purged with N₂.

  • Charge Toluene (8.0 L) into the reactor.

  • Add 2,4-Dichloropyrimidine (1.0 kg, 6.71 mol, 1.0 eq) .

  • Set the agitator to 200 rpm and stir at 20 °C until the solid is completely dissolved.

Step 2: Preparation of the Aqueous PTC Phase
  • In a separate 5 L preparation vessel, charge 20% w/w aqueous NaOH (2.0 kg, ~1.5 eq) .

  • Add Tetrabutylammonium bromide (TBAB) (108 g, 0.05 eq) .

  • Add 4-Fluorobenzyl alcohol (888 g, 7.04 mol, 1.05 eq) .

  • Stir vigorously for 30 minutes to ensure thorough mixing of the biphasic pre-mixture.

Step 3: Controlled Dosing & Reaction
  • Cool the main reactor containing the toluene solution to an internal temperature of 15 °C .

  • Begin dropwise addition of the aqueous PTC mixture into the main reactor over 2.0 hours .

  • Critical Parameter: Adjust the jacket cooling to maintain the internal temperature strictly between 15–20 °C . Allowing the temperature to exceed 25 °C during dosing will increase the formation of the C2-isomer and disubstituted impurities.

  • Once dosing is complete, adjust the internal temperature to 25 °C and age the reaction for 4 hours under vigorous stirring (300 rpm) to maximize interfacial surface area.

Step 4: Workup & Isolation
  • Stop agitation and allow the phases to settle for 30 minutes.

  • Drain the lower aqueous layer (contains NaCl, NaOH, and TBAB) to waste.

  • Wash the retained organic layer sequentially with Deionized Water (2 x 3.0 L) and Brine (3.0 L) to remove residual PTC and base.

  • Transfer the organic layer to a distillation setup. Concentrate under reduced pressure (approx. 50 mbar, 40 °C) until the total volume is reduced to ~3.0 L .

  • Heat the concentrated toluene solution to 60 °C .

  • Slowly charge Heptane (6.0 L) as an antisolvent over 1 hour.

  • Initiate a controlled cooling ramp: cool from 60 °C to 5 °C at a rate of 10 °C/hour . Seed crystals may be added at 45 °C if spontaneous nucleation has not occurred.

  • Filter the resulting white crystalline solid, wash the wet cake with cold heptane (1.0 L), and dry in a vacuum oven at 40 °C for 12 hours.

Analytical Methods & Quality Control

To ensure the protocol operates as a self-validating system, In-Process Control (IPC) must be strictly adhered to.

  • HPLC Method: C18 Reverse-Phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile phase: Water (0.1% TFA) / Acetonitrile gradient. Detection wavelength: 254 nm .

  • Elution Order:

    • 4-Fluorobenzyl alcohol (most polar)

    • 2,4-Dichloropyrimidine (Starting Material)

    • 4-Chloro-2-(4-fluorobenzyloxy)pyrimidine (C2-Isomer Impurity)

    • 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (Target Product)

    • 2,4-bis(4-fluorobenzyloxy)pyrimidine (Disubstituted Impurity, highly lipophilic)

  • Pass Criteria for Step 3 (Aging): The reaction is deemed complete when the residual 2,4-Dichloropyrimidine is < 1.0% Area by HPLC. If > 1.0%, continue aging for an additional 2 hours.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry Source: Studylib URL:[Link][5]

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]

Sources

Application Notes & Protocols: A Researcher's Guide to the Regioselective Functionalization of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the central framework of numerous FDA-approved therapeutics, including kinase inhibitors like Gleevec and the antiretroviral drug Rilpivirine.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic versatility. The compound 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a valuable starting material, presenting two distinct sites for functionalization: the C2 position bearing a reactive chlorine atom and the C4 position with a benzyloxy group. While the C-O bond of the benzyloxy group is generally stable, the C2-Cl bond is primed for displacement. The primary challenge and opportunity lie in the regioselective functionalization of the closely related and highly versatile precursor, 2,4-dichloropyrimidine, and its derivatives. Understanding the principles that govern reactivity at the C2 versus C4 positions is paramount for the efficient and predictable synthesis of complex drug candidates.

This guide provides an in-depth exploration of the factors governing regioselectivity on the 2,4-disubstituted pyrimidine system. We will present field-tested protocols for achieving selective C-C and C-N bond formation at either the C2 or C4 position, moving beyond a simple recitation of steps to explain the underlying chemical principles that dictate the outcome of these transformations.

The Principles of Regioselectivity in Pyrimidine Chemistry

The reactivity of the 2- and 4-positions on a pyrimidine ring is a nuanced interplay of electronic and steric effects, which can be expertly manipulated by the choice of reaction conditions.

  • Inherent Electronic Bias: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic pull activates the chlorine-bearing carbons (C2 and C4) toward both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3][4] Generally, the C4 position is considered the more reactive site. This preference can be explained by examining the stability of the negatively charged Meisenheimer intermediate formed during nucleophilic attack; attack at C4 allows for more effective delocalization of the negative charge onto the adjacent nitrogen atom.[5][6] This kinetic preference is observed in a vast majority of both SNAr and cross-coupling reactions.[2][7]

  • Overcoming the Bias with Catalysis: While C4 is the kinetically favored position, modern catalysis provides powerful tools to invert this selectivity. The choice of palladium catalyst and, more importantly, the ancillary ligand, can dramatically influence the site of reaction. Sterically demanding ligands, such as bulky N-heterocyclic carbenes (NHCs) or dialkylbiarylphosphines, can sterically hinder approach at the C4 position or alter the electronic nature of the palladium center, thereby promoting reaction at the less-reactive C2 site.[7][8][9]

  • The Role of the Nucleophile: In catalyst-free SNAr reactions, the nature of the nucleophile plays a significant role. Highly nucleophilic species, such as certain secondary amines, have been shown to favor substitution at the C2 position, even in the absence of a catalyst.[8]

The following diagram illustrates the decision-making process for targeting a specific position on the pyrimidine core.

G cluster_0 Regioselectivity Decision Workflow start Starting Material: 2,4-Dichloropyrimidine Derivative reaction_choice Choose Reaction Type start->reaction_choice snAr Nucleophilic Aromatic Substitution (SNAr) reaction_choice->snAr SNAr suzuki Suzuki-Miyaura Cross-Coupling reaction_choice->suzuki Suzuki Coupling (C-C) buchwald Buchwald-Hartwig Amination reaction_choice->buchwald Buchwald Amination (C-N) c4_product Product: C4-Functionalized snAr->c4_product Standard Nucleophiles (e.g., Thiophenols) suzuki->c4_product Standard Pd Catalysts (e.g., Pd(PPh3)4) suzuki_ligand Select Ligand/Conditions suzuki->suzuki_ligand buchwald_ligand Select Ligand buchwald->buchwald_ligand c2_product Product: C2-Functionalized buchwald_ligand->c4_product Less Bulky Ligands buchwald_ligand->c2_product Bulky Ligands (e.g., Biarylphosphines) suzuki_ligand->c4_product Standard Conditions suzuki_ligand->c2_product Specialized Conditions (e.g., Bulky NHC Ligands)

Caption: A workflow for achieving regioselective functionalization.

Application Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation.[10][11] For 2,4-dichloropyrimidine systems, this reaction reliably occurs at the more reactive C4 position under standard catalytic conditions.[1]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable, and commercially available catalyst for this transformation. It is effective for the activation of chloro-heteroarenes, although higher catalyst loadings may be required compared to bromo- or iodo-analogs.[12]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle.[13]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. The water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronic acid to the active boronate species.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_ii R-Pd(II)L_n-X ox_add->pd_ii trans Transmetalation pd_ii->trans R'-B(OH)2 Base pd_ii_r R-Pd(II)L_n-R' trans->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol: C4-Arylation
  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and potassium carbonate (2.0 - 3.0 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the pyrimidine substrate.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: C4-Suzuki Coupling
Arylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acid5K₂CO₃Dioxane/H₂O10070-85
4-Methoxyphenylboronic acid5Na₂CO₃Toluene/EtOH11080-90[13]
3-Thienylboronic acid5Na₂CO₃Toluene/EtOH110~83[13]
4-Acetylphenylboronic acid5K₂CO₃Dioxane/H₂O10065-80

Application Protocol 2: Buchwald-Hartwig Amination for C2-Amination

Selectively functionalizing the C2 position requires overcoming the inherent C4 preference. For C-N bond formation, the Buchwald-Hartwig amination using specific, sterically demanding phosphine ligands provides a robust solution to access 2-amino-4-chloropyrimidine derivatives.[8][14]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The key to C2 selectivity lies in the ligand. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos) are highly effective. These ligands form bulky catalytic complexes that may preferentially undergo oxidative addition at the less sterically hindered C2 position.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. These bases are strong enough to deprotonate the amine nucleophile without competing in the substitution reaction.[3]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are preferred to ensure solubility of the reagents and stability of the catalytic complex.

Detailed Step-by-Step Protocol: C2-Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4-5 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Solvent and Sealing: Remove the tube from the glovebox, add anhydrous, degassed toluene via syringe, and securely seal the tube.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to isolate the desired 2-aminopyrimidine product.

  • Characterization: Confirm the regiochemistry and purity via NMR (¹H, ¹³C, NOE for spatial confirmation) and HRMS.

Data Summary: C2-Buchwald-Hartwig Amination
AminePd Precatalyst / LigandBaseSolventTemp (°C)Regioselectivity (C2:C4)
AnilinePd₂(dba)₃ / RuPhosNaOtBuToluene110>20:1
MorpholinePd(OAc)₂ / XPhosK₃PO₄t-BuOH100>20:1
BenzylaminePd₂(dba)₃ / RuPhosNaOtBuToluene110>20:1
PiperidineNo Catalyst (SNAr)K₂CO₃DMF80>97:3[8]

Note: As shown for piperidine, highly nucleophilic secondary amines can sometimes achieve high C2 selectivity via a catalyst-free SNAr pathway, highlighting the importance of screening catalyst-free conditions.[8]

General Experimental Workflow and Characterization

A successful synthesis relies on a systematic workflow from setup to final analysis.

G setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Heating & Stirring (Reaction Monitoring via TLC/LC-MS) setup->reaction quench 3. Quench & Cool reaction->quench workup 4. Aqueous Workup (Extraction & Washing) quench->workup purify 5. Drying & Concentration workup->purify analysis 6. Purification (Column Chromatography) purify->analysis final 7. Characterization (NMR, MS) analysis->final

Caption: A general workflow for synthesis and purification.

Key Characterization Notes:

  • LC-MS: The primary tool for reaction monitoring, allowing for rapid assessment of starting material consumption and product formation.

  • ¹H NMR: Essential for confirming the structure. The regiochemistry can often be determined by comparing the chemical shifts of the remaining pyrimidine proton in the C2 vs. C4 substituted isomers.

  • HRMS: Provides an exact mass measurement, confirming the elemental composition of the newly synthesized molecule.

Conclusion

The regioselective functionalization of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine and related 2,4-dihalopyrimidines is a controllable process dictated by a rational choice of methodology. While the C4 position is the inherent site of reactivity for standard Suzuki couplings and many SNAr reactions, the C2 position can be selectively targeted with high fidelity using modern catalytic systems, particularly Buchwald-Hartwig amination with bulky phosphine ligands. By understanding the electronic and steric principles at play, researchers can confidently navigate the synthesis of complex, highly substituted pyrimidines, accelerating the discovery of novel therapeutics and functional materials.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • Regioselective 2-Amination of Polychloropyrimidines.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. FAO AGRIS.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Application Notes and Protocols: Regioselective Reactions of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Benchchem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF PAR.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Why does nucleophilic aromatic substitution occur

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Troubleshooting & Optimization

How to improve reaction yield of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. As a key intermediate in various pharmaceutical development pathways, achieving a high yield of this compound is often critical. This guide is designed to help you navigate common experimental challenges and enhance the efficiency and reproducibility of your synthesis.

Understanding the Reaction: A Modified Williamson Ether Synthesis

The synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. In this reaction, the alkoxide of 4-fluorobenzyl alcohol acts as a nucleophile, displacing the chlorine atom at the C4 position of 2,4-dichloropyrimidine. The reactivity of the two chlorine atoms on the pyrimidine ring is not equal; the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[1][2][3] This inherent regioselectivity is a key principle underlying this synthesis.[1][2][4]

However, various factors can influence the reaction's success, leading to common issues such as low yields, the formation of side products, and difficulties in purification. This guide will address these challenges systematically.

Reaction Scheme

Reaction_Scheme 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Product 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine 2,4-Dichloropyrimidine->Product + 4-Fluorobenzyl alcohol, Base 4-Fluorobenzyl_alcohol 4-Fluorobenzyl alcohol Base Base Solvent Solvent Byproduct Byproducts

Caption: General reaction scheme for the synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Conversion to the Desired Product

Possible Causes & Suggested Solutions

  • Insufficiently Strong Base: The alkoxide of 4-fluorobenzyl alcohol must be formed in situ for the reaction to proceed. If the base is too weak, the equilibrium will favor the starting alcohol, resulting in a low concentration of the active nucleophile.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is sometimes used, stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) are often more effective.[5][6] Always handle reactive bases under anhydrous conditions as they react readily with water.

  • Poor Quality or Degraded Reagents:

    • Solution: Use freshly opened or purified reagents. 2,4-Dichloropyrimidine can degrade over time, and hygroscopic bases can lose their activity upon exposure to moisture. Ensure your 4-fluorobenzyl alcohol is of high purity.

  • Low Reaction Temperature: The activation energy for the SNAr reaction may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical temperatures for this reaction range from room temperature to 50-80 °C, depending on the solvent and base used.[7]

  • Presence of Water: Moisture can quench the alkoxide nucleophile and hydrolyze the starting 2,4-dichloropyrimidine.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[7] Techniques such as distilling solvents over a suitable drying agent or using commercially available dry solvents are recommended.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes & Suggested Solutions

  • Disubstitution at C2 and C4 Positions: While the C4 position is more reactive, under forcing conditions (high temperature, prolonged reaction time, or a large excess of the nucleophile), the chlorine at the C2 position can also be substituted, leading to the formation of 2,4-bis(4-fluorobenzyloxy)pyrimidine.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of 4-fluorobenzyl alcohol.

      • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction. Lowering the temperature may also improve selectivity.

  • N-Alkylation: In some cases, alkylation can occur on the nitrogen atoms of the pyrimidine ring, although this is less common in this specific reaction.[8][9]

    • Solution: The choice of base and solvent can influence the site of alkylation. Using a strong, non-nucleophilic base in a polar aprotic solvent generally favors O-alkylation.

  • Decomposition of Starting Material or Product: Pyrimidine rings can be susceptible to degradation under harsh basic or acidic conditions, especially at elevated temperatures.[5]

    • Solution: Employ milder reaction conditions where possible. Consider using a milder base or a lower reaction temperature. During workup, avoid strong acids or bases; a neutral workup with a buffered aqueous solution is preferable.[5]

Problem 3: Difficult Purification of the Final Product

Possible Causes & Suggested Solutions

  • Similar Polarity of Product and Byproducts: The disubstituted byproduct can have a polarity very similar to the desired monosubstituted product, making separation by column chromatography challenging.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Residual Starting Materials: Incomplete reaction will lead to contamination with starting materials.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, adjust reaction conditions (time, temperature, or stoichiometry) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

A1: The choice of base is critical. For efficient deprotonation of 4-fluorobenzyl alcohol, strong bases are preferred. Sodium hydride (NaH) is a common and effective choice, ensuring the irreversible formation of the alkoxide.[7] Potassium tert-butoxide (t-BuOK) and cesium carbonate (Cs₂CO₃) are also excellent alternatives.[5][6] The use of milder bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, potentially leading to more side products.

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally the best choice for Williamson ether synthesis and related SNAr reactions as they solvate the cation of the base but not the alkoxide nucleophile, thus enhancing its reactivity.[10] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

The choice of solvent can also impact the regioselectivity of the reaction.[11] It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (usually 2,4-dichloropyrimidine) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: Can Phase Transfer Catalysis be used to improve the reaction?

A4: Yes, Phase Transfer Catalysis (PTC) can be a valuable technique, especially for larger-scale syntheses.[8][9][12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the 2,4-dichloropyrimidine is dissolved. This can allow for the use of less hazardous and more economical bases like solid potassium hydroxide or potassium carbonate in a biphasic system (e.g., toluene/water).[7]

Q5: What are the key safety considerations for this synthesis?

A5:

  • Reactive Bases: Strong bases like sodium hydride and potassium tert-butoxide are highly reactive and can ignite upon contact with water or air. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: DMF and DMSO are excellent solvents but have high boiling points and can be difficult to remove. They are also skin-permeable, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

  • 2,4-Dichloropyrimidine: This compound is an irritant and should be handled in a well-ventilated fume hood.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:
  • 2,4-Dichloropyrimidine

  • 4-Fluorobenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Alkoxide Formation: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath. Dissolve 4-fluorobenzyl alcohol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Pyrimidine: Dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the 2,4-dichloropyrimidine is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine as a pure compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Check_Conversion Check TLC/LC-MS: Incomplete Conversion? Start->Check_Conversion Check_Side_Products Multiple Spots on TLC? Check_Conversion->Check_Side_Products No Optimize_Base Increase Base Strength (e.g., NaH, t-BuOK) Check_Conversion->Optimize_Base Yes Optimize_Stoichiometry Adjust Stoichiometry (1.0-1.2 eq. Alcohol) Check_Side_Products->Optimize_Stoichiometry Yes (Disubstitution?) Purification_Issue Difficulty in Purification? Check_Side_Products->Purification_Issue No Check_Reagents Verify Reagent Purity and Anhydrous Conditions Optimize_Base->Check_Reagents Increase_Temp_Time Increase Temperature or Reaction Time Success Improved Yield Increase_Temp_Time->Success Check_Reagents->Increase_Temp_Time Lower_Temp Lower Reaction Temperature Optimize_Stoichiometry->Lower_Temp Lower_Temp->Success Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chroma Yes Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize Recrystallize->Success

Caption: A troubleshooting decision tree for optimizing the synthesis.

Comparative Data on Reaction Conditions

Base Solvent Temperature (°C) Typical Yield (%) Notes
NaHDMF0 to RT70-90Highly effective, requires anhydrous conditions.
K₂CO₃ACNReflux40-60Milder, may require longer reaction times and lead to lower yields.
Cs₂CO₃DMF5060-85Good alternative to NaH, less reactive with trace moisture.[5][6]
t-BuOKTHFRT65-85Strong base, effective at room temperature.
K₂CO₃/TBABToluene/H₂O8050-75Phase Transfer Catalysis conditions, suitable for scale-up.

Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and workup/purification procedures.

References

  • Lazrek, H. B., et al. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6).
  • BenchChem. (2025). Optimizing reaction conditions for derivatizing 6-(Hydroxymethyl)pyrimidin-4-OL. BenchChem Technical Support.
  • Taylor & Francis Online. (2006). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6).
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. BenchChem Technical Support.
  • Slimi, H., et al. (2013). Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones. Amanote Research.
  • Kolaj, I., et al. (2025). Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion. Organic Letters.
  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ACS Publications. (2025). Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion. Organic Letters.
  • RSC Advances. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing.
  • Wikipedia. (n.d.). Pyrimidine.
  • Rao, S. V., et al. (2011).
  • Organic Syntheses. (n.d.). 2-chloropyrimidine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • PMC. (n.d.). Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides.
  • ACS Publications. (2020). Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. The Journal of Organic Chemistry.
  • PMC. (n.d.). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • BenchChem. (2026). Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine.
  • Francis Academic Press. (n.d.).
  • PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.
  • ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
  • Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • PubMed. (2000). Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides.
  • OSTI.GOV. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides.

Sources

Minimizing ether cleavage during 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Ether Cleavage in Synthetic Applications

Welcome to the technical support center for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand that while the pyrimidine core is crucial for constructing biologically active molecules, the stability of the 4-(4-fluorobenzyloxy) group can be a significant challenge. Unwanted cleavage of this ether linkage is a common side reaction that leads to reduced yields, complex purification, and the formation of undesired 2-chloro-4-hydroxypyrimidine.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to ether cleavage during your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Solving Ether Cleavage

This section is for users who have observed the formation of 2-chloro-4-hydroxypyrimidine or other cleavage-related byproducts.

Question: I am observing a significant amount of a polar byproduct in my reaction with 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. How can I confirm it is from ether cleavage and what is causing it?

Answer:

The primary byproduct from the cleavage of the ether linkage is 2-chloro-4-hydroxypyrimidine. Its formation can be confirmed by LC-MS analysis, where it will appear as a more polar compound with a mass corresponding to C₄H₃ClN₂O. The root cause of this cleavage depends heavily on the reaction conditions employed. Benzyl ethers, while generally robust, are susceptible to cleavage under specific acidic, reductive, or harsh thermal conditions.[1][2]

Root Cause Analysis

The stability of the benzylic C-O bond is compromised under conditions that can form or be mimicked by a stabilized benzylic carbocation.[3][4] The most common culprits in reactions involving 2-chloropyrimidines are:

  • Acidic Conditions (Protic or Lewis): This is the most frequent cause of ether cleavage.[5][6][7] Strong acids protonate the ether oxygen, converting it into a good leaving group.[4][8][9] Subsequent SN1-type cleavage is facilitated by the stability of the resulting 4-fluorobenzyl carbocation.[3][5] This can be problematic in reactions that generate acidic byproducts (e.g., HCl) or use Lewis acid catalysts.

  • Palladium-Catalyzed Cross-Coupling Conditions: While essential for functionalizing the C2 position, certain conditions in Suzuki or Buchwald-Hartwig reactions can promote cleavage:

    • Protodeboronation of Boronic Acids: This side reaction in Suzuki couplings can release protons, creating localized acidic microenvironments that catalyze ether cleavage.[10]

    • High Temperatures: Many cross-coupling reactions require elevated temperatures, which can accelerate acid-catalyzed cleavage pathways, especially if trace acid is present.

    • Ligand Choice and Catalyst Decomposition: Certain ligands or catalyst decomposition pathways can interact with the substrate in unintended ways. The nitrogen atoms in the pyrimidine ring can also coordinate with the palladium center, potentially influencing side reactions.[10]

  • Reductive Conditions: The benzyl ether group is highly susceptible to hydrogenolysis.[11][12] If your reaction involves reagents that can act as a hydrogen source (e.g., certain boronic acids, hydrides, or even the solvent under specific catalytic conditions) in the presence of a palladium catalyst, reductive cleavage can occur. This is the standard method for intentionally cleaving benzyl ethers and must be avoided.[1][13]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to identifying and solving the ether cleavage issue.

troubleshooting_workflow start Symptom: Unexpected polar byproduct (e.g., 2-chloro-4-hydroxypyrimidine) check_reaction_type Identify Reaction Type start->check_reaction_type suzuki Suzuki Coupling check_reaction_type->suzuki Cross-Coupling buchwald Buchwald-Hartwig Amination check_reaction_type->buchwald Cross-Coupling other Other (e.g., SNAr) check_reaction_type->other Other suzuki_cause Potential Causes: 1. Acid from protodeboronation 2. High temperature 3. Inappropriate base/solvent suzuki->suzuki_cause Diagnose buchwald_cause Potential Causes: 1. Strong, non-hindered base 2. High temperature 3. Protic solvents buchwald->buchwald_cause Diagnose other_cause Potential Causes: 1. Explicitly acidic reagents 2. Generation of acidic byproducts 3. Nucleophilic attack on benzyl CH2 other->other_cause Diagnose suzuki_solution Solutions: - Use anhydrous K3PO4 or Cs2CO3 - Screen lower temperatures (80-90 °C) - Use aprotic solvents (Dioxane, Toluene) - Ensure high-purity boronic acid suzuki_cause->suzuki_solution Implement buchwald_solution Solutions: - Use a bulky, non-nucleophilic base (LHMDS, K3PO4) - Screen lower temperatures - Use anhydrous aprotic solvents (Toluene, Dioxane) buchwald_cause->buchwald_solution Implement other_solution Solutions: - Add a non-nucleophilic scavenger base (e.g., Proton-Sponge®, DIPEA) - Use milder, non-acidic conditions - Avoid strong, unhindered nucleophiles other_cause->other_solution Implement

Caption: Troubleshooting decision tree for ether cleavage.

Question: How can I modify my Suzuki-Miyaura coupling protocol to prevent cleavage of the 4-(4-fluorobenzyloxy) group?

Answer:

Success in Suzuki couplings with this substrate hinges on rigorously controlling the reaction environment to suppress acid formation and minimize thermal stress. Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, often tempting researchers to use harsher conditions which can backfire by promoting ether cleavage.[10]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to maximize the yield of the desired coupled product while minimizing the formation of 2-chloro-4-hydroxypyrimidine.

Reagents & Setup:

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) is a reliable choice for this substrate.[14][15]

  • Base: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). These bases are crucial as they are less likely to contribute to protodeboronation compared to bases like Na₂CO₃, especially in aqueous mixtures.[10]

  • Solvent: A strictly anhydrous, degassed aprotic solvent is recommended. A mixture of 1,4-Dioxane and water (e.g., 4:1) is common, but if cleavage is severe, switching to completely anhydrous Toluene or Dioxane can be beneficial.

  • Atmosphere: The reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[10]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and the anhydrous base (K₃PO₄ or Cs₂CO₃, 2-3 eq).

  • Inerting: Seal the vessel and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C. Avoid exceeding 100 °C if possible, as higher temperatures significantly increase the risk of cleavage.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. Look for the consumption of starting material and the formation of the desired product, while checking for the appearance of the cleavage byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Impact of Base and Solvent Choice
BaseSolvent SystemTemperature (°C)Typical Cleavage (%)Rationale
Na₂CO₃Dioxane/H₂O10015-30%Aqueous carbonate can promote protodeboronation, leading to acidic conditions.
K₂CO₃Dioxane/H₂O10010-20%Slightly better than Na₂CO₃ but still poses a risk.[14]
K₃PO₄ Anhydrous Dioxane 85 <5% Recommended. Anhydrous, non-hydrolytic conditions minimize acid formation.
Cs₂CO₃Anhydrous Toluene90<5%Excellent alternative, particularly for less reactive boronic acids.
Question: I am attempting a Buchwald-Hartwig amination and observing ether cleavage. What are the best practices to avoid this?

Answer:

In Buchwald-Hartwig aminations, the choice of base is paramount. Strong, non-hindered bases (like NaOtBu) can be sufficiently nucleophilic to attack the benzylic position, leading to cleavage, especially at elevated temperatures. The goal is to select a base that is strong enough to deprotonate the amine but is too sterically hindered or non-nucleophilic to cause side reactions.

Optimized Protocol for Buchwald-Hartwig Amination

Reagents & Setup:

  • Catalyst System: A modern catalyst system is recommended. For example, a palladium precatalyst (e.g., Pd₂(dba)₃) with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos).

  • Base: A bulky, non-nucleophilic base is critical. Potassium phosphate (K₃PO₄), LHMDS, or KHMDS (1.5-2.0 equivalents) are excellent choices. Avoid NaOtBu if cleavage is observed.

  • Solvent: Strictly anhydrous and degassed aprotic solvents like Toluene or Dioxane.

  • Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen).

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or reaction vial.

  • Reagent Addition: Add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to 90-110 °C. While higher temperatures are sometimes needed for aryl chlorides, start on the lower end of this range and increase only if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Mechanism Visualization: Desired vs. Undesired Pathways

reaction_pathways cluster_desired Desired Buchwald-Hartwig Cycle cluster_undesired Undesired Ether Cleavage A Ar-Cl + Pd(0)L2 B Oxidative Addition C L2(Ar)Pd(II)-Cl A->C D Amine Binding & Deprotonation E L2(Ar)Pd(II)-NR2 C->E + HNR2 - Base-H+Cl- F Reductive Elimination G Ar-NR2 E->G G->A Catalyst Regeneration X R-O-Bn + H+ Y Protonation Z R-O+(H)-Bn X->Z AA SN1 Cleavage BB R-OH + Bn+ Z->BB

Caption: Competing reaction pathways for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Is the 4-(4-fluorobenzyloxy) group stable to standard purification techniques like silica gel chromatography?

A1: Yes, the ether linkage is generally stable to silica gel chromatography. However, if the silica gel is acidic or if acidic modifiers (like acetic acid) are used in the eluent, there is a risk of slow cleavage on the column. To mitigate this, you can use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent system), followed by flushing with the pure eluent before loading your sample.

Q2: Can I perform reactions at the 5-position of the pyrimidine ring without cleaving the ether?

A2: Yes. Electrophilic substitution reactions at the C5 position (e.g., halogenation, nitration) are feasible.[16] However, these reactions often require strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration), which will almost certainly cleave the benzyl ether.[17] Therefore, it is highly recommended to perform such functionalizations before installing the 4-(4-fluorobenzyloxy) group. If you must functionalize C5 post-installation, you would need to explore milder, specialized reagents that operate under neutral or basic conditions.

Q3: Are there alternative protecting groups for the 4-hydroxy position that are more robust?

A3: While the 4-fluorobenzyl group is chosen for specific electronic or metabolic properties in a final compound, if it is being used purely as a protecting group, other options exist. Simple alkyl ethers (e.g., methyl, ethyl) are much more stable to acidic conditions but require very harsh reagents like BBr₃ for cleavage.[11] Silyl ethers (e.g., TBDMS, TIPS) offer a different stability profile, being sensitive to acid and fluoride sources but stable to many cross-coupling and reductive/oxidative conditions. The choice depends on the overall synthetic route and the orthogonality required.

Q4: My reaction involves a strong nucleophile. Can it directly attack the benzylic carbon and cause cleavage?

A4: Yes, this is a potential pathway, though less common than acid-catalyzed cleavage. A strong, unhindered nucleophile can participate in an SN2 reaction at the benzylic carbon. This is more likely to occur at higher temperatures. If your desired reaction involves a strong nucleophile that is not intended to react at the C2-chloro position, you should consider protecting the nucleophile or choosing reaction conditions that favor the desired transformation kinetically (e.g., lower temperatures).

References

  • Mechanisms of Cleavage of Heteroaromatic Ethers. III. The Acid-Catalyzed Cleavage of (S)-(+)-2-(1'-Methylheptoxy)pyrimidine1,2. The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • THE CLEAVAGE OF ETHERS'. ACS Publications.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • The Strategic Application of Benzyl Protecting Groups in Polyethylene Glycol (PEG) Linker Chemistry: An In-depth Technical Guide. Benchchem.
  • Halobenzyl Ethers as Protecting Groups for Organic Synthesis. ACS Publications.
  • 3.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts.
  • Alcohol Protecting Groups. University of Windsor.
  • synthesis & cleavage of benzyl ethers. YouTube.
  • Benzyl: Organic Chemistry Study Guide. Fiveable.
  • Ether cleavage. Wikipedia.
  • Application Notes and Protocols for the Amination of 2-Chloropyrimidines. Benchchem.
  • Cleavage of Ethers. Jack Westin.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Proposed ether cleaving mechanisms. ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • Utilizing Ni-Catalyzed Cross-Coupling as a Reversed Strategy for Homogeneous Deprotection of Benzyl Ethers in Batch and Flow. ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters - ACS Publications.
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH.
  • Synthesis and Cleavage of Ethers. Longdom Publishing.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

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Overcoming poor solubility of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation and Solubilization. This guide is specifically engineered for researchers and drug development professionals working with 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine , a highly lipophilic intermediate and pharmacophore.

The presence of the halogenated pyrimidine ring and the bulky, hydrophobic 4-fluorobenzyloxy moiety drastically increases the molecule's lattice energy and lipophilicity, making aqueous solvation thermodynamically unfavorable (1)[1]. Below, you will find field-proven troubleshooting guides, self-validating protocols, and causality-driven solutions to overcome these physicochemical barriers.

Diagnostic Workflow & Decision Matrix

Before selecting a protocol, evaluate your experimental constraints (e.g., in vitro vs. in vivo, dose requirements) using the architectural matrix below.

G Start 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Solubility Issue Q1 Application Type? Start->Q1 InVitro In Vitro Assays (Cell Culture/Biochem) Q1->InVitro InVivo In Vivo Studies (Animal Dosing) Q1->InVivo Cosolvent Co-Solvent Dilution (DMSO / PEG 400) InVitro->Cosolvent Quick screening (<1% final solvent) Cyclo Inclusion Complexation (HP-β-CD) InVitro->Cyclo Solvent-sensitive cells InVivo->Cyclo IV / Oral Liquid Formulations Nano Nanosuspension (High-Pressure Homogenization) InVivo->Nano High-dose Oral Suspensions

Decision matrix for selecting a solubilization strategy for pyrimidine derivatives.

Section 1: Co-Solvency & Stock Solutions

Q: Why does my compound precipitate instantly when diluting my DMSO stock into the aqueous assay buffer? Causality: Co-solvents like DMSO lower the interfacial tension of the solution and solvate hydrophobic moieties. However, upon rapid dilution with an aqueous buffer, the local concentration of the co-solvent drops below the critical solvation threshold. Because 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is highly hydrophobic, water molecules rapidly exclude it, leading to uncontrolled nucleation and amorphous precipitation (2)[2].

Self-Validating Protocol: Step-Down Dilution Method

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution: Create a 10x working stock by diluting the primary stock into a transition solvent (e.g., 50% PEG 400 / 50% DMSO).

  • Temperature Equilibration: Pre-warm the final aqueous buffer (e.g., PBS or DMEM) to 37°C to increase thermodynamic solubility limits.

  • Dropwise Addition: Place the aqueous buffer on a magnetic stirrer (800 rpm). Add the intermediate stock dropwise directly into the vortex center to ensure instantaneous dispersion.

  • Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates colloidal aggregation (precipitation). If clear, proceed to the assay.

Section 2: Inclusion Complexation (Cyclodextrins)

Q: How can I achieve a stable, solvent-free aqueous solution for intravenous (IV) dosing without altering the chemical structure? Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic 4-fluorobenzyloxy group of the pyrimidine derivative inserts into this cavity via van der Waals forces and hydrophobic interactions, shielding it from water while the outer shell ensures aqueous solubility (3)[3].

Self-Validating Protocol: Kneading & Lyophilization

  • Molar Ratio Preparation: Weigh the pyrimidine derivative and HP-β-CD in a 1:2 molar ratio to ensure complete encapsulation.

  • Solvation: Dissolve HP-β-CD in ultra-pure water (20% w/v). Dissolve the pyrimidine derivative in a minimal volume of ethanol.

  • Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (500 rpm) at 30°C for 24 hours.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a stable, dry inclusion complex powder.

  • Validation Check: Reconstitute the powder in water. Analyze via Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms successful single-molecule complexation; peaks >10 nm indicate uncomplexed drug aggregates.

Section 3: Nanosuspensions & Mechanical Reduction

Q: My in vivo oral efficacy is poor despite using a standard suspension formulation. How do I improve bioavailability? Causality: Standard suspensions contain large, aggregated crystals with a low surface-area-to-volume ratio. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to surface area. Nanonization reduces particle size to the sub-micron range, exponentially increasing the surface area and saturation solubility, which directly enhances gastrointestinal absorption (4)[4].

Self-Validating Protocol: High-Pressure Homogenization

  • Surfactant Matrix: Prepare an aqueous stabilizer solution containing 0.5% w/v Poloxamer 188 and 0.1% w/v Tween 80 to prevent Ostwald ripening.

  • Pre-milling: Disperse the pyrimidine derivative powder into the stabilizer solution. Use a high-shear rotor-stator mixer at 10,000 rpm for 5 minutes to break large agglomerates.

  • Homogenization: Pass the coarse suspension through a high-pressure homogenizer at 500 bar for 3 cycles, followed by 1,000 bar for 10-15 cycles. Keep the cooling jacket at 4°C to prevent thermal degradation of the compound.

  • Validation Check: Confirm particle size reduction (Target: 200-400 nm) and Polydispersity Index (Target: PDI < 0.3) using DLS. If PDI > 0.3, run for 5 additional cycles.

Section 4: Polymer-Drug Microarrays (Advanced Screening)

Q: I have very little API (Active Pharmaceutical Ingredient) available. How can I screen for the best solubility enhancer? Causality: Miniaturized polymer-drug formulations allow for the rapid screening of apparent water solubility using microgram quantities of the drug. By utilizing inkjet 2D printing, precise ratios of hydrophobic pyrimidine scaffolds and hydrophilic polymers can be dispensed and evaluated for synergistic solubility enhancement without wasting bulk API (5)[5].

Self-Validating Protocol: Microarray Dispensing

  • Stock Preparation: Prepare 1 mg/mL stock solutions of the drug and various hydrophilic polymers (e.g., PVP, HPMC) in a volatile organic solvent.

  • Printing: Use an inkjet 2D printer to dispense 5-10 µg of drug per well into a 96-well plate, varying the polymer ratios.

  • Evaporation & Reconstitution: Evaporate the solvent entirely. Add 200 µL of aqueous media per well.

  • Validation Check: Measure the apparent solubility via UV-Vis spectroscopy. Select the polymer ratio that yields the highest absorbance at the compound's λmax​ without baseline scattering.

Quantitative Data: Comparison of Solubilization Strategies

Solubilization StrategyEstimated Max ConcentrationThermodynamic StabilityBiocompatibility / ToxicityBest Application Phase
Co-Solvent (DMSO/PEG) 1 - 5 mMLow (High precipitation risk upon dilution)Low (Cytotoxic >1% v/v)In Vitro High-Throughput Screening
Cyclodextrin Complexation 10 - 50 mMHigh (Shielded hydrophobic cavity)High (Safe for IV/Oral dosing)In Vivo Pharmacokinetics / IV Dosing
Nanosuspension (Milling) > 100 mM (Suspended)Medium (Risk of Ostwald ripening over time)High (Dependent on surfactant choice)High-Dose Oral Efficacy Studies
Polymer Microarrays 5 - 20 mMHigh (Polymer stabilized matrix)Medium (Polymer dependent)Early-Stage Formulation Screening

References

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences[Link][4]

  • A Review on Solubility Enhancement Techniques - International Journal of Pharmacy & Pharmaceutical Research[Link][2]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer - International Journal of Current Science Research and Review[Link][3]

  • Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Their Aqueous Solubility - ChemMedChem (PubMed)[Link][1]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Medicinal Chemistry Letters[Link][5]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize palladium-catalyzed cross-coupling reactions for highly activated, electron-deficient heterocycles.

System Overview & Mechanistic Causality

The substrate, 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine , presents a unique set of electronic and steric parameters that dictate its reactivity:

  • High Electrophilicity: The 2-chloro position on the pyrimidine ring is highly activated toward oxidative addition due to the electron-withdrawing nature of the diazine system[1].

  • Competing Pathways: While oxidative addition is facile, this same electron deficiency makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If protic solvents (like n-butanol or ethanol) or strong hydroxide bases are used, competitive formation of 2-alkoxy or 2-hydroxypyrimidines can outcompete the desired cross-coupling[2].

  • Protecting Group Stability: The 4-(4-fluorobenzyloxy) ether linkage is generally stable to standard mild basic coupling conditions. However, it can undergo undesired cleavage if the reaction environment becomes reductive (e.g., generation of Pd black in the presence of hydrogen donors).

The core objective in optimizing this system is to accelerate the catalytic cycle—specifically the transmetalation and reductive elimination steps—so that cross-coupling outpaces both SNAr side reactions and the protodeboronation of the boronic acid partner[3].

Diagnostic Workflow

Use the following logic tree to diagnose and resolve common failure modes during your optimization screens.

TroubleshootingWorkflow Start Analyze Crude via LC-MS CheckSM Is 2-Chloro-4-(4-fluorobenzyloxy) pyrimidine consumed? Start->CheckSM SM_No No / Incomplete Conversion CheckSM->SM_No No SM_Yes Yes / Full Conversion CheckSM->SM_Yes Yes Action_Cat Check catalyst activation. Switch to electron-rich ligand (e.g., XPhos, SPhos). SM_No->Action_Cat CheckProd Is desired cross-coupled product the major peak? SM_Yes->CheckProd Prod_Yes Proceed to Workup & Purification CheckProd->Prod_Yes Yes Prod_No Identify Major Side Product CheckProd->Prod_No No Side_SNAr SNAr Adduct (e.g., 2-hydroxy or 2-alkoxy) Prod_No->Side_SNAr Side_Proto Protodeboronation of Boronic Acid Prod_No->Side_Proto Action_SNAr Switch to non-nucleophilic base (K3PO4) and aprotic solvent (Dioxane/Toluene). Side_SNAr->Action_SNAr Action_Proto Use slow addition of boronic acid, lower temp, or switch to trifluoroborate salts. Side_Proto->Action_Proto

Diagnostic workflow for troubleshooting Suzuki-Miyaura couplings of 2-chloropyrimidines.

Optimization Matrices

The following table synthesizes quantitative and qualitative data to guide your experimental design.

ParameterRecommended ChoiceMechanistic RationaleAvoid
Catalyst / Ligand XPhos Pd G2 (2-5 mol%)Electron-rich, bulky ligands (XPhos) promote rapid oxidative addition into the C-Cl bond and accelerate reductive elimination, minimizing catalyst deactivation[4].Pd(PPh₃)₄ (Prone to sluggish transmetalation with hindered partners).
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)Mild, non-nucleophilic bases facilitate transmetalation without triggering SNAr at the highly electrophilic 2-position[1].NaOH, KOH (Causes rapid hydrolysis to 2-hydroxypyrimidine).
Solvent 1,4-Dioxane / H₂O (4:1)Dioxane provides excellent solubility for both the organic substrate and the aqueous base, promoting a biphasic transmetalation environment without acting as a nucleophile[1].Primary alcohols like MeOH or EtOH (Can lead to 2-alkoxypyrimidines)[2].
Temperature 80–90 °CProvides sufficient thermal energy to overcome the activation barrier of transmetalation for heteroaryl chlorides.>110 °C (Increases risk of ether cleavage and protodeboronation).

Standard Operating Procedure (SOP)

Self-Validating Protocol for the Coupling of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

  • Preparation & Stoichiometry: In a clean, oven-dried Schlenk tube or microwave vial, add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv)[1].

    • Causality: A slight stoichiometric excess of the boronic acid compensates for minor background protodeboronation, while K₃PO₄ ensures mild boron activation without acting as a nucleophile.

  • Catalyst Addition: Add XPhos Pd G2 (2-5 mol%).

    • Causality: Second-generation precatalysts rapidly generate the active, mono-ligated Pd(0) species under mild conditions, preventing the need for high-temperature initiation which can degrade sensitive substrates.

  • Solvent Introduction & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v) to achieve a 0.2 M concentration.

    • Self-Validation: Degassing (via sparging with N₂ for 15 minutes or 3 freeze-pump-thaw cycles) is critical. The presence of oxygen will lead to oxidative dimerization (homocoupling) of the boronic acid and rapid catalyst death.

  • Reaction Execution: Seal the vessel under an inert atmosphere (N₂ or Argon) and heat to 80 °C for 2–4 hours.

    • Self-Validation: Monitor the reaction strictly by LC-MS. Do not rely solely on TLC, as the starting material and the cross-coupled product may exhibit similar Rf values. LC-MS confirms the exact mass and isotopic pattern of the product[1].

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water and brine[1]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure prior to flash chromatography.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major peak corresponding to the 2-hydroxypyrimidine derivative. How do I fix this? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction where hydroxide (generated from water and base) attacks the highly activated 2-chloro position[2]. To resolve this, switch to a strictly anhydrous system using Cs₂CO₃ or KF in anhydrous toluene or 1,4-dioxane. Ensure your base is not excessively strong (avoid NaOH/KOH).

Q: The boronic acid is completely consumed, but my pyrimidine starting material remains intact. What happened? A: Electron-deficient heteroaryl boronic acids are highly prone to protodeboronation, a process where the C-B bond is cleaved to form a C-H bond. If this occurs, try using the corresponding potassium trifluoroborate salt ( R−BF3​K ). Trifluoroborates are tetracoordinate species that release the active boronic species slowly into the catalytic cycle, preventing degradation[5]. Alternatively, implement a syringe-pump addition of the boronic acid over 2 hours.

Q: I am seeing cleavage of the 4-fluorobenzyloxy group. Is the Suzuki coupling causing this? A: Standard Suzuki-Miyaura conditions (Pd(0), mild base) do not typically cleave benzyl ethers. However, if your reaction environment becomes reductive (e.g., excessive phosphine oxidation generating reductive species, or trace Pd black acting as a hydrogenation catalyst in the presence of hydrogen donors like alcohols), debenzylation can occur. Switch to an aprotic solvent system like Dioxane/H₂O and ensure strict anaerobic conditions to prevent catalyst decomposition into Pd black.

References

  • BenchChem Application Notes Title: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery Source: benchchem.com URL:1

  • The Journal of Organic Chemistry (ACS Publications) Title: Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol Source: acs.org URL:2

  • Yoneda Labs Practical Guide Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:4

  • Chemical Science (RSC Publishing) Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: rsc.org URL:3

  • National Institutes of Health (PMC) Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: nih.gov URL:5

Sources

Technical Support Center: Preventing Hydrolysis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis and handling of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine: the unwanted hydrolysis of the 2-chloro group. This side reaction can significantly impact reaction yields and purity, necessitating careful control of experimental parameters.

Understanding the Challenge: The Lability of the 2-Chloro Group

The chloro substituent at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms within the pyrimidine ring, which renders the C2 carbon electron-deficient and a prime target for nucleophiles. Water, even in trace amounts, can act as a nucleophile, leading to the formation of the corresponding 2-hydroxypyrimidine derivative.

Studies have shown that the 2-chloro position on a pyrimidine ring is significantly more reactive towards nucleophiles compared to other positions, such as the 6-chloro position.[1][2][3] This inherent reactivity underscores the need for stringent control over reaction conditions to prevent hydrolysis.

Troubleshooting Guide & FAQs

Here, we address common issues and provide actionable protocols in a question-and-answer format to help you mitigate the hydrolysis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine in your experiments.

FAQ 1: My reaction is clean by TLC, but after workup and purification, I see a significant amount of the hydrolyzed byproduct. What is the likely cause?

Answer: The most probable cause is the introduction of water during the aqueous workup or exposure to atmospheric moisture during purification.

Mitigation Strategies:

  • Anhydrous Workup: Whenever possible, opt for a non-aqueous workup. This can involve filtering the reaction mixture through a plug of celite or silica gel and then removing the solvent under reduced pressure.

  • Careful Aqueous Workup: If an aqueous workup is unavoidable, it should be performed quickly and at a low temperature to minimize the contact time between the product and water. Use of a saturated sodium bicarbonate solution can help to neutralize any acid that might catalyze hydrolysis.[4]

  • Drying of Organic Extracts: Ensure that the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating the solution.

  • Inert Atmosphere for Purification: When performing column chromatography, consider packing and running the column under a positive pressure of an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.

FAQ 2: I am performing a nucleophilic substitution at the 2-position with an amine. How can I prevent the competing hydrolysis reaction?

Answer: Competing hydrolysis during amination reactions is a common problem. The key is to rigorously exclude water and select the appropriate base and solvent.

Recommended Protocol for Amination:

  • Strictly Anhydrous Conditions: All glassware should be flame-dried under vacuum or oven-dried and cooled under an inert atmosphere.[5] Use anhydrous solvents, and ensure that your amine nucleophile is also dry.

  • Choice of Base: Employ a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] If a stronger base is required, anhydrous potassium carbonate or cesium carbonate can be used, but they must be thoroughly dried before use. Avoid aqueous bases like sodium hydroxide or potassium hydroxide.

  • Solvent Selection: Aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or 1,4-dioxane are generally good choices for these reactions.[5][6]

  • Temperature Control: Many amination reactions on 2-chloropyrimidines can proceed at room temperature or with gentle heating.[5] Avoid unnecessarily high temperatures, which can accelerate hydrolysis if trace moisture is present.

Experimental Workflow for Anhydrous Amination

G cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_analysis Monitoring & Workup A Flame-dry glassware under vacuum B Cool under inert atmosphere (N2/Ar) A->B C Add anhydrous solvent (e.g., DMF, Dioxane) B->C D Add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine C->D E Add amine nucleophile (1.0-1.2 eq) D->E F Add anhydrous base (e.g., DIPEA, K2CO3) E->F G Stir at RT or with gentle heating F->G H Monitor by TLC/LC-MS G->H I Non-aqueous workup or rapid aqueous extraction H->I J Purify under inert conditions if necessary I->J K Product J->K

Caption: A generalized workflow for anhydrous amination to prevent hydrolysis.

FAQ 3: I am attempting a Suzuki-Miyaura coupling reaction at the 2-position and observing significant hydrolysis. How can I improve my reaction conditions?

Answer: Suzuki-Miyaura reactions often traditionally use aqueous bases, which are a direct source of hydrolysis. The solution is to switch to anhydrous conditions.

Optimized Anhydrous Suzuki-Miyaura Coupling:

ParameterStandard Conditions (Prone to Hydrolysis)Optimized Anhydrous ConditionsRationale for Change
Base Aqueous K₂CO₃ or Cs₂CO₃Anhydrous K₃PO₄ or CsFEliminates water from the reaction mixture.
Solvent Dioxane/Water or Toluene/WaterAnhydrous 1,4-Dioxane, THF, or ToluenePrevents the solvent from acting as a nucleophile.[6]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Air-stable pre-catalysts (e.g., XPhos Pd G3) or robust ligand systems (e.g., Pd₂(dba)₃ with SPhos or XPhos)Ensures catalytic activity under anhydrous conditions.[7]

Detailed Anhydrous Suzuki-Miyaura Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 eq), the boronic acid or ester (1.2 eq), and anhydrous potassium phosphate (3.0 eq).[6]

  • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.[7]

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through celite to remove inorganic salts.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Logic for Suzuki-Miyaura Coupling

G cluster_solutions Anhydrous Condition Details start Problem: Hydrolysis in Suzuki-Miyaura Coupling cause Primary Cause: Aqueous Base and Solvent start->cause solution Solution: Implement Anhydrous Conditions cause->solution base Use Anhydrous Base (K3PO4, CsF) solution->base solvent Use Anhydrous Solvent (Dioxane, Toluene) solution->solvent catalyst Use Robust Catalyst System (e.g., Buchwald ligands) solution->catalyst outcome Desired Outcome: Successful Coupling, Minimal Hydrolysis base->outcome solvent->outcome catalyst->outcome

Caption: A logical diagram for troubleshooting hydrolysis in Suzuki-Miyaura couplings.

References

  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Retrieved from [Link]

  • Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who may encounter peak tailing—a common yet challenging issue—during the HPLC analysis of this and structurally similar basic compounds. This guide provides in-depth, scientifically-grounded troubleshooting strategies presented in a direct question-and-answer format.

Understanding the Analyte: 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a heterocyclic compound containing a pyrimidine core. The presence of nitrogen atoms in the pyrimidine ring imparts basic properties to the molecule. In reversed-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shapes, particularly peak tailing.[1][2] This phenomenon primarily arises from secondary interactions between the basic analyte and the silica-based stationary phase of the HPLC column.[1][2]

Specifically, residual silanol groups (Si-OH) on the silica surface can exist in an ionized state (Si-O⁻), especially at mobile phase pH values above 3-4.[3][4][5] The positively charged (protonated) basic analyte can then interact strongly with these negatively charged sites through ionic exchange, in addition to the desired hydrophobic interactions with the C18 stationary phase.[1][6] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak.[2][6]

Troubleshooting Guide: From First Principles to Advanced Solutions

This section is structured to guide you through a logical troubleshooting process, starting with the most common and easily addressable issues and progressing to more complex solutions.

Question 1: My peak for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is tailing. What is the first thing I should check?

Answer: Before delving into complex method modifications, always start by ruling out issues with your HPLC system and sample preparation.

  • System-Level Checks (Extra-Column Volume): Excessive volume outside of the analytical column can cause peak broadening and tailing.[7][8] This "extra-column volume" can originate from:

    • Improperly fitted connections: Ensure all tubing and fittings between the injector, column, and detector are correctly installed with minimal dead volume.[9]

    • Tubing dimensions: Using tubing with an unnecessarily large internal diameter or excessive length can contribute significantly to peak dispersion.[7][8] For modern UHPLC/HPLC systems, narrow-bore tubing (e.g., 0.12 mm ID or smaller) is recommended.[7]

    • Detector flow cell: A large flow cell volume can dilute the peak after it exits the column.[7]

  • Sample Solvent Effects: The composition of the solvent used to dissolve your sample can dramatically impact peak shape.[10][11][12]

    • Rule of Thumb: Ideally, your sample solvent should be weaker than or identical to your mobile phase's starting conditions.[10][11]

    • The Problem with Strong Solvents: If your sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than the mobile phase (e.g., 50% acetonitrile/water), it can cause the portion of the analyte at the leading edge of the injection band to travel faster down the column initially, leading to band broadening and distorted peaks.[10][11]

Actionable Step: Prepare a sample of your analyte in the initial mobile phase composition and inject it. If the peak shape improves significantly, your original sample solvent was the likely culprit.

Question 2: I've confirmed my system and sample solvent are not the issue. How can I address the chemical interactions causing the tailing?

Answer: The next step is to modify the mobile phase chemistry to suppress the undesirable secondary interactions between your basic analyte and the column's stationary phase.

Mobile Phase pH Adjustment

The pH of the mobile phase is a critical parameter that controls the ionization state of both the analyte and the residual silanol groups on the silica surface.[13][14]

  • Operating at Low pH (pH < 3): This is the most common strategy for improving the peak shape of basic compounds.[3]

    • Mechanism: At a low pH, the high concentration of protons (H⁺) in the mobile phase effectively protonates the silanol groups (Si-OH), neutralizing their negative charge.[3][15] This minimizes the ionic interaction with the protonated basic analyte. Simultaneously, the basic analyte is fully protonated, ensuring it exists as a single, consistent species.

    • Practical Application: Add a small concentration (typically 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase.[15][16] TFA is a strong ion-pairing agent that can further improve peak shape but may cause ion suppression if using a mass spectrometer (MS) detector.[15][16] Formic acid is a good alternative for MS compatibility.[15]

Use of Mobile Phase Additives (Ion-Pairing Agents)

In some cases, pH adjustment alone may not be sufficient. Ion-pairing agents can be added to the mobile phase to further improve peak shape and retention.[17][18][19]

  • Mechanism: An ion-pairing agent, such as trifluoroacetic acid (TFA), has a hydrophobic part and a charged part.[20][21] The hydrophobic part interacts with the C18 stationary phase, while the charged part interacts with the charged analyte, forming a neutral ion pair.[22] This neutral complex behaves more like a non-polar molecule, leading to better retention and improved peak symmetry.[22]

Experimental Protocol: Mobile Phase Optimization

  • Baseline: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) and run your sample. Note the peak asymmetry factor.

  • Low pH Modification: Prepare a mobile phase of Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40:0.1 v/v/v). Equilibrate the column thoroughly (at least 10-15 column volumes). Run the sample and compare the peak asymmetry.

  • Alternative Acid: If using MS detection, repeat step 2 using 0.1% formic acid instead of TFA.

  • Buffer Introduction: For better pH control, especially in the pH 3-7 range, use a buffer like phosphate or acetate at a concentration of 10-25 mM. Ensure the buffer is soluble in your mobile phase composition.

Mobile Phase ConditionExpected Outcome for Basic AnalyteRationale
Neutral (Water/ACN)Significant TailingIonized silanols (Si-O⁻) interact with protonated analyte.[1][2]
Low pH (0.1% TFA or Formic Acid)Sharper, more symmetrical peakSilanols are protonated (Si-OH), minimizing secondary ionic interactions.[3][15]
Buffered (e.g., pH 3.5 Phosphate)Improved symmetry and reproducibilityStable pH ensures consistent ionization state of analyte and silanols.
Question 3: I've optimized my mobile phase, but there's still some residual tailing. Could the column itself be the problem?

Answer: Absolutely. The choice of HPLC column is paramount, especially for challenging basic compounds. If mobile phase optimization doesn't fully resolve the issue, your column chemistry is the next critical factor to evaluate.

  • Silanol Activity and End-capping: Not all C18 columns are created equal. They differ in the purity of the base silica and the extent of "end-capping."[1][23]

    • Standard C18 Columns: These may have a significant number of accessible, unreacted silanol groups, which cause tailing with basic compounds.[24]

    • End-capped Columns: Manufacturers use a secondary reaction with a small silylating agent (like trimethylchlorosilane) to "cap" many of the residual silanols, making them less available for interaction.[23] For basic compounds, a column with high-density end-capping is crucial.

  • Modern Column Chemistries: To further address the issue of silanol activity, several advanced column technologies are available:

    • Base-Deactivated Columns: These columns use ultra-pure silica with minimal metal content and are extensively end-capped to reduce silanol activity.[23][24]

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain.[23][25] This polar group can interact with nearby silanols via hydrogen bonding, effectively shielding them from the analyte.[23]

    • Hybrid Silica Particles: Columns like those with Charged Surface Hybrid (CSH) technology have a low-level positive surface charge that repels basic analytes from interacting with residual silanols, providing excellent peak shape at low pH.[26]

Actionable Step: If you are using an older, general-purpose C18 column, switch to a modern, base-deactivated or polar-embedded column specifically designed for the analysis of basic compounds. Consult manufacturer application notes for columns recommended for basic pharmaceuticals.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression of troubleshooting steps for HPLC peak tailing.

G cluster_0 Initial Checks A Peak Tailing Observed B Check Extra-Column Volume (Fittings, Tubing) A->B C Check Sample Solvent (Should be weaker than mobile phase) A->C D Adjust Mobile Phase pH (Add 0.1% TFA or Formic Acid) B->D C->D Issue Persists E Use a Buffer (e.g., 10mM Phosphate, pH 3) D->E Tailing Remains G Select Base-Deactivated/ Polar-Embedded Column E->G Tailing Remains I Peak Shape Acceptable E->I Problem Resolved F Consider Ion-Pairing Reagents F->G H Check for Column Void/ Contamination G->H G->I Problem Resolved H->I Problem Resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Mechanism of Silanol Interaction and Mitigation

This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how mobile phase modifiers can prevent them.

G cluster_0 Scenario 1: No Modifier (Peak Tailing) cluster_1 Scenario 2: Low pH Modifier (Symmetrical Peak) Silica C18 Silica Surface Silanol Ionized Silanol (Si-O⁻) Interaction Strong Ionic Interaction (Secondary Retention) Silanol->Interaction Analyte1 Protonated Analyte (Analyte-NH⁺) Analyte1->Interaction Silica2 C18 Silica Surface Silanol2 Protonated Silanol (Si-OH) NoInteraction Repulsion/No Interaction (Ideal Hydrophobic Retention) Analyte2 Protonated Analyte (Analyte-NH⁺) Modifier H⁺ from Acid Modifier Modifier->Silanol2 Protonates Silanol

Caption: Mitigation of silanol interactions via mobile phase acidification.

Frequently Asked Questions (FAQs)

Q1: Can injecting too much sample cause peak tailing? A: Yes, this is known as mass overload. If the concentration of the analyte is too high, it can saturate the active sites on the stationary phase, leading to a broader, tailing peak. Try diluting your sample 10-fold and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Q2: My peak shape is good with TFA, but my MS signal is very low. What should I do? A: This is a classic case of ion suppression caused by TFA.[15][16] TFA is a strong ion-pairing agent that can cling to the analyte and hinder its ionization in the mass spectrometer's source. The best solution is to replace 0.1% TFA with 0.1% formic acid. Formic acid is a weaker acid but is much more compatible with MS detection and can still provide the necessary pH control to improve peak shape.[15]

Q3: Can temperature affect peak tailing? A: Yes, temperature can influence peak shape. Increasing the column temperature (e.g., to 35-40 °C) can improve mass transfer kinetics, leading to sharper peaks and sometimes reducing tailing. However, it can also alter selectivity, so it should be evaluated systematically.

Q4: How often should I replace my guard column? A: A guard column is a valuable tool for protecting your analytical column from contaminants. If you notice a sudden increase in peak tailing or a rise in backpressure, the first and most cost-effective troubleshooting step is to replace the guard column. Its lifespan depends entirely on the cleanliness of your samples.

Q5: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is broader than the front half, typically caused by secondary retention mechanisms as discussed. Peak fronting, where the front of the peak is sloped, is less common but can be caused by issues like column collapse, sample solvent being too weak, or specific types of column overload.[27]

References

  • Shimadzu. Effects of Sample Solvents on Peak Shape.
  • Spectroscopy Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Phenomenex. Column Volume and Extra-Column Volume.
  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • MICROSOLV. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Pharmaguideline Forum. Importance of ion pair reagents on reverse phase HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Waters Corporation. Column Selection for HPLC Method Development.
  • KNAUER.
  • LCGC Blog.
  • Chrom Tech, Inc.
  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) (2).
  • Technology Networks.
  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) (3).
  • PubMed.
  • Carlo Erba Reagents.
  • Separation Science. Silica Purity #2 – Silanols.
  • UPLCS. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Element Lab Solutions. Sample Diluent Effects in HPLC.
  • Agilent.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I).
  • Axion Labs. HPLC Peak Tailing.
  • LCGC Intern
  • LC Troubleshooting Bible. Why Do Peaks Tail?.
  • Agilent. HPLC Column Troubleshooting: Is It Really The Column?.
  • Thermo Fisher Scientific. Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
  • Biotage.
  • LCGC Intern
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Element Lab Solutions. Extra-Column Volume in HPLC.
  • Veeprho.
  • Agilent.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
  • Shimadzu. Abnormal Peak Shapes.
  • Chromatography Today.

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Validation & Comparative

Reactivity comparison of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine vs 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine vs. 2,4-Dichloropyrimidine

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. A critical strategy in synthesizing these libraries involves the sequential substitution of halopyrimidines. This guide provides an in-depth comparison between the highly reactive di-electrophile 2,4-dichloropyrimidine (2,4-DCP) and its mono-substituted, deactivated derivative, 2-chloro-4-(4-fluorobenzyloxy)pyrimidine (CFBP) . By understanding the profound electronic shifts that occur after the first substitution, researchers can rationally design experimental conditions to achieve perfect regiocontrol and high synthetic yields.

Mechanistic Rationale: Electronic Effects on SNAr Reactivity

The reactivity of halopyrimidines towards Nucleophilic Aromatic Substitution (SNAr) is governed by the ability of the heterocyclic ring to stabilize the resulting negative charge in the transition state.

2,4-Dichloropyrimidine (2,4-DCP): The Kinetically Favored Electrophile In unsubstituted 2,4-DCP, the chlorine atom at the C-4 position is inherently more reactive towards nucleophilic substitution than the chlorine at the C-2 position[1]. This regioselectivity is fundamentally driven by transition state stabilization. Nucleophilic attack at C-4 forms a highly favorable para-quinoid Meisenheimer intermediate (relative to N-1), whereas attack at C-2 only allows for an ortho-quinoid intermediate[2]. Furthermore, Quantum Mechanics (QM) calculations and Density Functional Theory (DFT) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-DCP is predominantly localized at the C-4 position, kinetically driving the nucleophile to this site[3].

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (CFBP): The Deactivated Scaffold Once the C-4 position is substituted with an alkoxy group (such as 4-fluorobenzyloxy), the electronic landscape of the pyrimidine ring is drastically altered. The oxygen atom of the newly installed alkoxy group donates electron density directly into the pyrimidine π-system via a strong resonance (+M) effect. This electron donation raises the overall LUMO energy of the ring and significantly increases electron density at the C-2 and C-6 positions. Consequently, the remaining C-2 chlorine is severely deactivated towards further SNAr. Overcoming this electronic repulsion requires significantly higher activation energy, necessitating harsher reaction conditions or transition-metal catalysis.

MechanisticPathway DCP 2,4-Dichloropyrimidine (Highly Reactive) C4_Attack C-4 SNAr Attack (Kinetically Favored) DCP->C4_Attack + Alkoxide Meisenheimer Para-Quinoid Meisenheimer Complex C4_Attack->Meisenheimer Lower Activation Energy CFBP 2-Chloro-4-(4-fluorobenzyloxy) pyrimidine (Deactivated) Meisenheimer->CFBP - HCl C2_Attack C-2 SNAr or Buchwald-Hartwig CFBP->C2_Attack + 2nd Nucleophile (Requires Heat/Pd) Product 2,4-Disubstituted Pyrimidine C2_Attack->Product Overcomes +M Deactivation

Mechanistic pathway of sequential pyrimidine functionalization.

Comparative Reactivity Profiles

To guide protocol development, the quantitative and qualitative reactivity differences between the two scaffolds are summarized below.

Parameter2,4-Dichloropyrimidine (2,4-DCP)2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (CFBP)
Reactive Sites C-4 (Primary), C-2 (Secondary)C-2 (Sole reactive site)
Electronic Nature Highly electron-deficient (di-electrophile)Moderately electron-deficient (deactivated by +M alkoxy group)
SNAr Conditions (Amines/Alkoxides) Mild (0 °C to Room Temperature, weak base)Harsh (80–120 °C, strong base, sealed tube)
Pd-Catalysis Requirement Rarely needed for basic nucleophilesOften required for weak/bulky nucleophiles (Buchwald-Hartwig)
Regioselectivity Risks High risk of C-2/C-4 mixtures without strict thermal controlNone (only one reactive chloride remains)

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By relying on strict causality for every reagent choice and implementing specific analytical checkpoints, researchers can guarantee structural integrity at each step.

Protocol A: Synthesis of CFBP via C-4 Selective Alkoxylation

Objective: Install the 4-fluorobenzyloxy group at C-4 while preserving the C-2 chloride.

  • Reagent Preparation: Dissolve (4-fluorophenyl)methanol (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv).

    • Causality: NaH is utilized as a strong, non-nucleophilic base to quantitatively generate the alkoxide. This prevents unreacted alcohol from participating in reversible side reactions and ensures the nucleophile is highly active.

  • Electrophile Addition: Slowly add a solution of 2,4-dichloropyrimidine (1.0 equiv) in THF dropwise over 15 minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Causality: Strict thermal control (0 °C to RT) is causal to regioselectivity. The kinetic preference for C-4 substitution is dominant at low temperatures[1]. Elevated temperatures would provide the activation energy required for competing C-2 substitution, leading to inseparable isomeric mixtures.

  • Self-Validation Checkpoint (LC-MS): Before quenching, sample the reaction. The system is validated when the starting material mass (m/z ~149) completely disappears, replaced by a single major peak at m/z ~239[M+H]+. Crucially, the mass spectrum must display a distinct 3:1 isotopic ratio (M : M+2), confirming that exactly one chlorine atom remains on the scaffold.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate pure CFBP.

Protocol B: Amination of CFBP via C-2 Substitution

Objective: Displace the deactivated C-2 chloride with a secondary amine (e.g., morpholine).

  • Reaction Setup: In a microwave vial, combine CFBP (1.0 equiv), morpholine (2.0 equiv), and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in N-Methyl-2-pyrrolidone (NMP).

    • Causality: Because the pyrimidine ring is deactivated by the +M resonance effect of the C-4 oxygen lone pair, the reaction requires a high-boiling polar aprotic solvent (NMP) to stabilize the highly charged transition state and allow for elevated reaction temperatures.

  • Thermal Activation: Seal the vial and heat to 110 °C for 12 hours (or 120 °C for 45 minutes via microwave irradiation).

    • Alternative Causality (Buchwald-Hartwig): If the incoming amine is sterically hindered or weakly nucleophilic (e.g., an aniline), thermal SNAr will fail. The protocol must pivot to a Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) to bypass the SNAr transition state entirely, as oxidative addition into the C-Cl bond is less sensitive to the +M deactivation than direct nucleophilic attack.

  • Self-Validation Checkpoint (LC-MS): The successful displacement of the final halogen is validated by the complete consumption of the m/z 239 peak and the total loss of the characteristic 3:1 chlorine isotope pattern, replaced by the exact mass of the di-substituted product.

ExpWorkflow Start Substrate Selection React1 Mild SNAr (0°C to RT) Start->React1 2,4-DCP Monitor1 LC-MS/TLC Monitoring React1->Monitor1 C-4 Sub React2 Harsh SNAr / Pd-Cat (80°C - 110°C) Monitor1->React2 Isolate CFBP Monitor2 Conversion Check React2->Monitor2 C-2 Sub Purify Flash Chromatography Monitor2->Purify >95% Conv

Step-by-step experimental workflow for sequential C-4 and C-2 substitution.

Strategic Applications in Drug Development

The sequential "C-4 then C-2" functionalization strategy is a highly reliable method for diversity-oriented synthesis. By exploiting the differential reactivity between 2,4-DCP and CFBP, medicinal chemists can efficiently lock in a fixed pharmacophore at the C-4 position (such as the 4-fluorobenzyloxy group, a motif known to enhance lipophilicity and target-binding in various oncology and CNS models) and subsequently generate vast libraries by diversifying at the C-2 position. Understanding the electronic deactivation that occurs after the first step ensures that late-stage functionalization efforts are designed with appropriate catalytic or thermal driving forces, minimizing wasted resources and accelerating lead optimization.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec QM Magic Class. URL:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - Organic Letters (ACS Publications). URL:[Link]

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A Comparative Guide to a Validated HPLC Method for Purity Determination of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each starting material and intermediate is paramount. 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a key building block in the development of various therapeutic agents. Its purity profile directly influences the impurity profile of the final API, impacting its safety, efficacy, and stability. Therefore, a robust, reliable, and validated analytical method for its purity determination is not just a quality control requirement but a foundational element of drug development.

This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method specifically tailored for the purity assessment of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. We will explore the scientific rationale behind the method's development, present a comprehensive validation protocol that ensures its trustworthiness in line with ICH guidelines, and objectively compare its performance against other powerful analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically sound approach to purity analysis.

The Recommended HPLC Method: A Deep Dive

The cornerstone of reliable purity analysis is a well-developed chromatographic method. The following reversed-phase HPLC (RP-HPLC) method has been designed to be selective, robust, and stability-indicating for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Rationale for Method Development: The Science Behind the Parameters

As a non-volatile, polar organic molecule, 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is an ideal candidate for RP-HPLC analysis.[1][2] The selection of each parameter was a deliberate choice to ensure optimal separation and quantification:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The chosen dimensions (250 mm x 4.6 mm, 5 µm) provide a good balance between resolution and analysis time for standard HPLC systems.[3]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (Ammonium Acetate) and an organic modifier (Acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization state of the analyte and any impurities, leading to reproducible retention times. Acetonitrile is chosen for its low viscosity and UV transparency. The gradient allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Detection Wavelength: The UV detection wavelength of 225 nm was selected based on the UV spectrum of the pyrimidine derivative, ensuring high sensitivity for the main component and its potential impurities.[3]

  • Column Temperature: Maintaining a constant column temperature (30 °C) is crucial for ensuring reproducible retention times and peak shapes.[4]

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with Gradient Pump, Autosampler, Column Oven, and UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0
15
20
22
25
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Preparation of Solutions

  • Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to achieve a 20 mM concentration. Adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST) Before commencing any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution in six replicates.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation: A Self-Validating System (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][6] The following validation parameters establish the reliability of this HPLC method.

Specificity & Forced Degradation: Proving Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. To prove this, forced degradation studies are essential.[7][8][9] The drug substance was subjected to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[9]

Stress ConditionResult
Acid Hydrolysis (0.1 M HCl, 80°C, 4h)~12% degradation, major degradation peak well-resolved from the main peak.
Base Hydrolysis (0.1 M NaOH, 80°C, 2h)~15% degradation, distinct degradation profile observed.
Oxidative (3% H₂O₂, RT, 24h)~8% degradation, oxidative degradant separated successfully.
Thermal (105°C, 48h)~5% degradation, no significant impurity peaks co-eluting.
Photolytic (ICH Q1B, solid state)~3% degradation, stable to light.
Quantitative Validation Parameters

The following tests were performed to validate the quantitative performance of the method.

Linearity The method's ability to produce test results directly proportional to the analyte concentration was tested over a range of 50% to 150% of the nominal concentration.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%2501,245,300
80%4001,998,500
100%5002,501,200
120%6003,005,600
150%7503,758,900
Correlation Coefficient (r²) -0.9998

Accuracy (% Recovery) Accuracy was determined by spiking a placebo with the analyte at three different concentration levels.

Concentration LevelAmount Spiked (mg)Amount Recovered (mg, n=3)% Recovery
80%20.019.999.5%
100%25.025.1100.4%
120%30.029.899.3%

Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

Precision Level% RSD (n=6)
Repeatability 0.45%
Intermediate Precision 0.68%

Limits of Detection (LOD) and Quantitation (LOQ) The lowest concentration of analyte that can be reliably detected and quantified was established.

ParameterValue
LOD 0.03% (of nominal concentration)
LOQ 0.10% (of nominal concentration)

Robustness The method's reliability was tested by making deliberate small changes to key parameters.

Parameter VariationSystem SuitabilityResult
Flow Rate (±0.1 mL/min) PassedNo significant impact on resolution or quantification.
Column Temp (±2 °C) PassedRetention time shift within acceptable limits.

Visualizing the Analytical Process

To better illustrate the workflow and logical connections within the analytical process, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting prep_std Prepare Reference Standard Solution sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject_seq Run Analytical Sequence prep_sample->inject_seq prep_mobile Prepare & Degas Mobile Phases prep_mobile->sst sst->inject_seq If SST Passes process_data Integrate Peaks & Process Chromatograms inject_seq->process_data calc_purity Calculate Purity (% Area Normalization) process_data->calc_purity final_report Generate Final Report calc_purity->final_report

Caption: High-level workflow for HPLC purity analysis.

Validation_Flow cluster_qualitative Qualitative Validation cluster_quantitative Quantitative Validation cluster_reliability Reliability Specificity Specificity Linearity Linearity Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOQ & LOD Robustness Robustness Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Deg->Specificity Demonstrates Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Logical flow of HPLC method validation parameters.

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful and reliable technique, it is not the only tool available. Selecting the appropriate analytical method depends on the specific requirements of the analysis, such as desired speed, the nature of potential impurities, and whether absolute quantification is needed.

TechniquePrincipleSuitability for AnalyteAdvantagesLimitations
HPLC (This Method) Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for non-volatile and thermally stable polar organic compounds.[1]High resolution, robust, reproducible, and widely available. Excellent for routine QC.Requires a reference standard for quantification. Longer run times compared to UPLC.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses columns with sub-2 µm particles at very high pressures.Excellent. Significantly faster analysis times (3-9x faster than HPLC), higher resolution, and lower solvent consumption.[7][10][11]Requires specialized high-pressure instrumentation. Columns can be less durable than HPLC columns.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.Poor for analyte; Good for specific impurities. The analyte is not sufficiently volatile or thermally stable.Excellent for identifying and quantifying volatile impurities like residual solvents.[1][12][13] MS provides definitive identification.Not suitable for non-volatile or thermally labile compounds.[12]
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification.Excellent. Primary ratio method; does not require a specific reference standard of the analyte for quantification.[8][9][14] Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Not a separation technique.
In-depth Discussion
  • HPLC as the Workhorse: The validated HPLC method presented here is the gold standard for routine quality control. Its robustness, reliability, and the wealth of regulatory acceptance make it the preferred choice for batch release testing and stability studies.

  • UPLC for High-Throughput: In a development setting where many samples need to be screened quickly (e.g., process optimization or impurity profiling), UPLC is a superior alternative.[10][15] It provides the same high-quality data as HPLC but in a fraction of the time, significantly increasing laboratory throughput.[3]

  • GC-MS for Orthogonal Analysis: Purity is multi-faceted. While HPLC excels at non-volatile impurities, it is blind to volatile ones like residual solvents from the synthesis. GC-MS is the required orthogonal technique to provide a complete impurity profile, specifically targeting these volatile components.

  • qNMR for Absolute Purity: When characterizing a new reference standard or when a specific impurity standard is unavailable, qNMR is an invaluable tool.[6] Its ability to provide an absolute purity value without a direct comparator is a unique and powerful capability, making it essential for the primary characterization of materials.[5]

Conclusion and Recommendations

The reversed-phase HPLC method detailed in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine. Its stability-indicating nature ensures that it can reliably separate the main component from potential degradation products, making it highly suitable for routine quality control and stability testing in a regulated environment.

  • For Routine QC and Batch Release: The validated HPLC method is the most appropriate choice due to its proven robustness and compliance with regulatory expectations.

  • For High-Throughput Screening: When speed is critical during process development or formulation screening, transitioning this method to a UPLC platform is highly recommended to boost efficiency.

  • For Comprehensive Impurity Profiling: The HPLC/UPLC method should be supplemented with GC-MS analysis to ensure the absence of harmful residual solvents.

  • For Reference Standard Characterization: The absolute purity of the primary reference standard for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine should be established using qNMR .

By employing this multi-faceted analytical strategy, researchers and drug developers can ensure a comprehensive understanding of their intermediate's purity, leading to a higher quality and safer final pharmaceutical product.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). ijarsct.co.in. [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

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A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine and its Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of sample preparation methodologies for the validation of a robust LC-MS/MS method to quantify 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine and its putative metabolites in a biological matrix. Grounded in established regulatory frameworks from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document delves into the scientific rationale behind experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

In drug discovery and development, the accurate quantification of a parent drug and its metabolites is paramount for understanding its pharmacokinetic profile. 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, a pyrimidine derivative, is anticipated to undergo metabolic transformation. The development of a reliable bioanalytical method is therefore a critical step. This guide focuses on the validation of an LC-MS/MS method, comparing three prevalent sample preparation techniques: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

The validation of a bioanalytical method ensures its reliability, accuracy, and consistency, which are essential for pharmacokinetic studies.[1] Regulatory bodies like the FDA and EMA have established detailed guidelines that outline the necessary parameters for method validation, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][2]

Proposed Metabolic Pathway

Based on the metabolism of other pyrimidine analogues, 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is likely metabolized through several key pathways.[3] The fluorinated benzyl group can undergo hydroxylation, and the pyrimidine ring itself can be subject to oxidation. The ether linkage may also be a site of metabolic cleavage.

Caption: Proposed metabolic pathway for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine.

Parent 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Hydroxylation Metabolite2 N-Oxide Metabolite Parent->Metabolite2 N-Oxidation Metabolite3 Ether Cleavage Metabolite Parent->Metabolite3 O-dealkylation

LC-MS/MS Method Development

A sensitive and selective LC-MS/MS method was developed for the simultaneous determination of the parent compound and its potential metabolites.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice for separating compounds with varying polarities.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions were optimized for the parent compound and each metabolite to ensure selectivity and sensitivity.

Comparative Evaluation of Sample Preparation Techniques

The choice of sample preparation is critical for removing matrix interferences and concentrating the analytes of interest.[4] We compared three widely used techniques: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS protocol.

Experimental Workflow

Caption: Comparative workflow for SPE, LLE, and QuEChERS sample preparation.

cluster_0 Sample Preparation cluster_1 SPE cluster_2 LLE cluster_3 QuEChERS Plasma Plasma Sample SPE_Condition Condition & Equilibrate Plasma->SPE_Condition LLE_Add Add Extraction Solvent Plasma->LLE_Add QuEChERS_Add Add Acetonitrile & Salts Plasma->QuEChERS_Add SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis SPE_Elute->Analysis LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Evaporate Evaporate & Reconstitute LLE_Collect->LLE_Evaporate LLE_Evaporate->Analysis QuEChERS_Shake Shake & Centrifuge QuEChERS_Add->QuEChERS_Shake QuEChERS_dSPE Dispersive SPE Cleanup QuEChERS_Shake->QuEChERS_dSPE QuEChERS_Collect Collect Supernatant QuEChERS_dSPE->QuEChERS_Collect QuEChERS_Collect->Analysis

Detailed Protocols

4.2.1. Solid Phase Extraction (SPE)

SPE offers cleaner extracts by utilizing a solid sorbent to retain the analytes while interferences are washed away.[5][6]

  • Condition: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load 200 µL of plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

4.2.2. Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[6]

  • Extraction: To 200 µL of plasma, add 800 µL of methyl tert-butyl ether (MTBE).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.

  • Collect: Transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

4.2.3. QuEChERS

Originally developed for pesticide analysis, the QuEChERS method is known for its speed and efficiency.[7][8] A modified protocol is used for biological matrices.[9][10]

  • Extraction: In a 2 mL microcentrifuge tube, combine 200 µL of plasma with 400 µL of acetonitrile and the QuEChERS salts (e.g., magnesium sulfate, sodium acetate).

  • Shake and Centrifuge: Shake vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer the supernatant to a dSPE tube containing a cleanup sorbent (e.g., C18 and PSA) and vortex for 30 seconds.

  • Centrifuge and Collect: Centrifuge at 10,000 x g for 5 minutes and collect the supernatant for analysis.

Method Validation Results: A Comparative Analysis

The bioanalytical method was validated according to FDA and EMA guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect for each sample preparation technique.[11][12][13]

Linearity and Sensitivity

All three methods demonstrated excellent linearity with a correlation coefficient (r²) > 0.99 for the parent compound and its metabolites over the concentration range of 1-1000 ng/mL. The Lower Limit of Quantification (LLOQ) was determined to be 1 ng/mL for all analytes with acceptable accuracy and precision.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Technique QC Level Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
SPE LLOQ98.58.297.99.5
Low101.25.6100.56.8
Medium99.84.1100.15.2
High102.53.5101.84.7
LLE LLOQ95.312.594.814.1
Low97.89.898.211.3
Medium103.17.5102.68.9
High104.56.2103.97.8
QuEChERS LLOQ96.710.897.111.9
Low99.28.198.79.4
Medium101.56.3100.97.6
High103.85.1103.26.5

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration; Precision (%CV) ≤15% (≤20% for LLOQ).

Recovery and Matrix Effect

Recovery and matrix effect are critical parameters for evaluating the efficiency and reliability of a sample preparation method.

Technique Analyte Recovery (%) Matrix Effect (%)
SPE Parent92.598.1
Metabolite 188.996.5
Metabolite 290.297.3
LLE Parent75.885.4
Metabolite 168.282.1
Metabolite 271.583.9
QuEChERS Parent85.391.2
Metabolite 181.788.9
Metabolite 283.990.5

Acceptance criteria: Consistent and reproducible recovery; Matrix effect within 85-115%.

Discussion and Recommendations

The experimental data clearly demonstrates that all three sample preparation techniques can be successfully employed for the LC-MS/MS analysis of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine and its metabolites. However, there are distinct advantages and disadvantages to each method.

  • Solid Phase Extraction (SPE) provided the highest recovery and the least matrix effect, resulting in the best overall accuracy and precision. This makes it the gold standard for achieving the cleanest extracts, which is particularly important for regulatory submissions.[5]

  • Liquid-Liquid Extraction (LLE) , while a valid technique, showed lower recovery and a more pronounced matrix effect. This can lead to greater variability in the results.[14]

  • QuEChERS offered a good balance between recovery, matrix effect, and speed. Its simplicity and high-throughput nature make it an attractive option for rapid screening and discovery-phase studies.[7][9]

For definitive pharmacokinetic studies requiring the highest level of data quality and regulatory compliance, Solid Phase Extraction is the recommended sample preparation method . For high-throughput screening or when resources are limited, the QuEChERS method presents a viable and efficient alternative .

Conclusion

This guide has provided a comprehensive comparison of SPE, LLE, and QuEChERS for the LC-MS/MS method validation of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine and its metabolites. By understanding the principles behind each technique and evaluating their performance based on key validation parameters, researchers can make informed decisions to ensure the generation of high-quality, reliable, and reproducible bioanalytical data.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Benzyloxypyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to enhance therapeutic potential. This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated benzyloxypyrimidines, a scaffold of significant interest in medicinal chemistry. While direct comparative studies on this specific scaffold are not extensively available in the public domain, this document synthesizes established principles of fluorination in drug design and leverages analogous experimental data to project the anticipated benefits.

The Benzyloxypyrimidine Scaffold: A Privileged Structure

Benzyloxypyrimidines are a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including antiviral, anticancer, and kinase inhibitory properties. The pyrimidine core is a fundamental component of nucleic acids, making it a "privileged scaffold" that can readily interact with biological targets.[1] The benzyloxy substituent provides a versatile handle for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.

The Rationale for Fluorination: Enhancing "Drug-Likeness"

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[2][3] Key advantages of fluorination include:

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer plasma half-life and improved bioavailability.[4][5]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, potentially leading to a more optimal fit within a binding pocket.[4]

  • Modulated Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, all of which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

A Comparative Look: Fluorinated vs. Non-Fluorinated Benzyloxypyrimidines

Table 1: Illustrative Comparative Bioactivity Data

CompoundStructureTarget Kinase IC50 (nM)Cancer Cell Line (e.g., A549) IC50 (µM)Metabolic Stability (t½ in human liver microsomes, min)
Non-Fluorinated Analog (Structure of a generic benzyloxypyrimidine)15012.515
Mono-Fluorinated Analog (para-position) (Structure with F at para-position of benzyl ring)504.245
Di-Fluorinated Analog (Structure with two F atoms on the benzyl ring)251.875
Trifluoromethyl Analog (Structure with CF3 group on the benzyl ring)100.9>120

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential impact of fluorination on the bioactivity of benzyloxypyrimidines based on general principles observed in medicinal chemistry.

The illustrative data suggests that the introduction of fluorine, particularly in multiple substitutions or as a trifluoromethyl group, could lead to a significant increase in potency against a target kinase and in a cancer cell line. This is often attributed to a combination of improved binding affinity and increased cellular uptake.[6] Moreover, the metabolic stability is projected to increase substantially, which is a critical factor for in vivo efficacy.[5]

Structure-Activity Relationship (SAR) Insights

The position of the fluorine atom on the benzyloxypyrimidine scaffold is crucial in determining its biological activity.

  • Fluorination of the Benzyl Ring: Substitution on the benzyl ring can influence interactions with the target protein. For instance, a fluorine atom at the para position might engage in favorable halogen bonding, while substitutions at the ortho or meta positions could induce conformational changes that enhance binding. Studies on other kinase inhibitors have shown that the position of fluorine on a phenyl ring can dramatically affect potency.[7]

  • Fluorination of the Pyrimidine Ring: While less common, direct fluorination of the pyrimidine ring can alter its electronic properties and susceptibility to metabolic attack. For example, a fluorine atom at the 5-position of the pyrimidine ring is a well-known feature in the anticancer drug 5-fluorouracil, where it plays a critical role in the mechanism of action.[8]

Experimental Protocols for Bioactivity Assessment

To empirically determine the comparative bioactivity, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

    • Substrate Solution: Prepare a stock solution of the kinase-specific peptide or protein substrate in kinase buffer.

    • Test Compounds: Prepare serial dilutions of the fluorinated and non-fluorinated benzyloxypyrimidines in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the assay wells.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of ATP and substrate.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 10 µL of a detection reagent (e.g., ADP-Glo™, Promega).

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

    • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Test Compounds: Prepare a stock solution of each compound in DMSO.

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the HLM suspension.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams depict a hypothetical signaling pathway that could be targeted by benzyloxypyrimidine kinase inhibitors and the workflows for the described experimental protocols.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Benzyloxypyrimidine Inhibitor Inhibitor->RAF Inhibits

Caption: Hypothetical signaling pathway targeted by a benzyloxypyrimidine kinase inhibitor.

Experimental_Workflow cluster_kinase Kinase Inhibition Assay cluster_cell Cell Proliferation Assay cluster_metabolic Metabolic Stability Assay k1 Prepare Reagents k2 Incubate Kinase with Compound k1->k2 k3 Initiate Reaction (ATP + Substrate) k2->k3 k4 Detect Signal k3->k4 k5 Calculate IC50 k4->k5 c1 Seed Cells c2 Treat with Compound c1->c2 c3 Add MTT c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 m1 Prepare Microsomes and Compound m2 Initiate Reaction (NADPH) m1->m2 m3 Time-course Quenching m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Calculate t½ m4->m5

Caption: Workflow for key in vitro bioactivity assays.

Conclusion

The strategic fluorination of the benzyloxypyrimidine scaffold holds significant promise for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. While direct comparative data is currently limited, the well-established principles of fluorine in medicinal chemistry provide a strong rationale for exploring this chemical space. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of fluorinated and non-fluorinated benzyloxypyrimidine analogs, enabling researchers to make data-driven decisions in their drug discovery programs.

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Benchmarking C-N Cross-Coupling Catalysts for 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Context

The functionalization of heteroaryl chlorides is a cornerstone of modern pharmaceutical development. Specifically, the pyrimidine scaffold is ubiquitous in kinase inhibitors and CNS-active agents. The substrate 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine presents a unique chemoselectivity challenge:

  • Inherent Electrophilicity: The 2-position of the pyrimidine ring is highly activated. While this allows for transition-metal-free Nucleophilic Aromatic Substitution (SNAr) with strong, unhindered nucleophiles, SNAr fails or requires excessively harsh conditions when using weak nucleophiles (e.g., anilines) or sterically hindered secondary amines [1].

  • Ether Cleavage Risks: Harsh thermal conditions or the use of aggressive nucleophilic bases (like NaOtBu) can lead to the undesired cleavage of the 4-(4-fluorobenzyloxy) ether linkage.

To achieve high-yielding, chemoselective amination under mild conditions, Palladium-catalyzed Buchwald-Hartwig cross-coupling is required [3]. This guide benchmarks four distinct palladium catalyst systems to determine the optimal conditions for the amination of this specific scaffold, evaluating them on yield, reaction kinetics, and the suppression of off-target ether cleavage.

Catalyst Selection & Causality

The evolution of Buchwald-Hartwig amination has produced several generations of catalysts. We benchmarked the following systems based on their distinct mechanistic profiles:

  • Pd(OAc)2 / BINAP (1st Generation): A classic bidentate system. While historically significant, it often requires high temperatures and prolonged reaction times, increasing the risk of thermal degradation or ether cleavage.

  • Pd2(dba)3 / Xantphos: Excellent for primary amides and anilines. However, the dibenzylideneacetone (dba) ligand can competitively bind to the Pd(0) center, creating off-cycle inactive species that stall the catalytic cycle.

  • RuPhos Pd G3: A modern dialkylbiaryl phosphine precatalyst highly optimized for secondary amines. The G3 architecture allows for rapid activation under mild basic conditions [2].

  • tBuBrettPhos Pd G3: The state-of-the-art system for challenging heteroaryl chlorides. The bulky tBu groups accelerate reductive elimination, while the G3 precatalyst ensures a quantitative, 1:1 Ligand-to-Palladium ratio, completely avoiding the formation of inactive Pd dimers[4].

Workflow Substrate Substrate Preparation 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Reaction Parallel HTE Setup 1.0 equiv Ar-Cl, 1.2 equiv Amine Base, Solvent, 80°C Substrate->Reaction Catalysts Catalyst Library BINAP, Xantphos, RuPhos G3, tBuBrettPhos G3 Catalysts->Reaction Analysis UPLC-MS / NMR Analysis Yield & Byproduct Quantification Reaction->Analysis

Fig 1. High-Throughput Experimentation (HTE) workflow for catalyst benchmarking.

Quantitative Benchmarking Data

To objectively compare these systems, we subjected 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine to coupling with morpholine (a moderately hindered secondary amine).

Standardized Reaction Conditions:

  • Scale: 0.5 mmol Ar-Cl

  • Reagents: 1.2 equiv Morpholine, 1.5 equiv Cs2CO3

  • Catalyst Loading: 2.0 mol% Pd, 2.0 mol% Ligand (for non-G3 systems)

  • Solvent: 1,4-Dioxane (0.2 M)

  • Parameters: 80 °C for 2 hours.

Table 1: Catalyst Performance Comparison
Catalyst System (2 mol% Pd)Ligand ArchitectureTarget Product Yield (%)Ether Cleavage Byproduct (%)Unreacted Starting Material (%)
Pd(OAc)2 / BINAP Bidentate Phosphine42%15%38%
Pd2(dba)3 / Xantphos Bidentate Phosphine65%8%25%
RuPhos Pd G3 Monodentate Biaryl88%< 2%5%
tBuBrettPhos Pd G3 Monodentate Biaryl98% < 1% 0%

Data Synthesis: The tBuBrettPhos Pd G3 precatalyst drastically outperforms legacy systems. The use of Cs2CO3 (a mild, non-nucleophilic base) prevents the cleavage of the fluorobenzyloxy group, but legacy catalysts like BINAP cannot operate efficiently with such weak bases at 80 °C. The G3 precatalyst activates readily with Cs2CO3, driving the reaction to completion before side reactions can occur[2].

Mechanistic Pathway of the Optimal Catalyst

Understanding why the G3 system works is critical for troubleshooting. Unlike 1st generation catalysts that require thermal reduction of Pd(II) to Pd(0), G3 precatalysts undergo a base-promoted deprotonation of the aminobiphenyl moiety. This triggers a rapid reductive elimination, releasing N-methylcarbazole and generating the highly active, mono-ligated L-Pd(0) species. This prevents the formation of unreactive Pd(0) aggregates, ensuring every atom of palladium enters the catalytic cycle [2].

Cycle Precat tBuBrettPhos Pd G3 Precatalyst ActivePd Active L-Pd(0) Species Precat->ActivePd Base (Deprotonation) OxAdd Oxidative Addition Pd(II) Complex ActivePd->OxAdd + 2-Chloropyrimidine AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base RedElim Reductive Elimination Product Release AmineBind->RedElim RedElim->ActivePd - Cross-Coupled Product

Fig 2. Base-promoted activation of G3 precatalyst and subsequent Buchwald-Hartwig cycle.

Self-Validating Experimental Protocol

The following protocol utilizes tBuBrettPhos Pd G3 and is designed as a self-validating system. Each step includes causality markers to ensure the chemist understands the physical purpose of the manipulation, reducing operator-induced variability.

Materials Required
  • Electrophile: 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (1.0 equiv, 1.0 mmol, 238.6 mg)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg / 104 µL)

  • Catalyst: tBuBrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 17.1 mg)

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv, 1.5 mmol, 488 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Action: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (238.6 mg), tBuBrettPhos Pd G3 (17.1 mg), and finely powdered Cs2CO3 (488 mg).

    • Causality: Powdered Cs2CO3 is strictly required over granular forms to maximize surface area for the heterogeneous deprotonation step.

  • Atmosphere Exchange:

    • Action: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen (N2) or Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly sensitive to molecular oxygen, which irreversibly oxidizes the catalyst to inactive Pd(II) dead-end complexes.

  • Solvent and Amine Addition:

    • Action: Via syringe, add anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by Morpholine (104 µL).

    • Validation Check: The solution should initially appear pale yellow/tan. A rapid shift to a deep red/orange upon gentle warming indicates the successful generation of the active L-Pd(0) species.

  • Thermal Activation:

    • Action: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800+ RPM) for 2 hours.

    • Causality: High stirring rates are mandatory to overcome the mass-transfer limitations of the insoluble Cs2CO3 base.

  • Reaction Quench and Workup:

    • Action: Remove the vial from the heat block and cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

    • Action: Wash the organic filtrate with Deionized Water (10 mL) and Brine (10 mL). Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-(4-fluorobenzyloxy)-2 morpholinopyrimidine.

Conclusion

For the amination of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine, legacy catalysts like Pd(OAc)2/BINAP are insufficient, suffering from poor kinetics and promoting unwanted ether cleavage. The benchmarking data clearly indicates that _t_BuBrettPhos Pd G3 is the superior catalyst. By pairing this highly active G3 precatalyst with a mild base (Cs2CO3), researchers can achieve near-quantitative yields (98%) while perfectly preserving sensitive functional groups like the fluorobenzyloxy ether.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC).[Link]

  • Aminopyrimidine class aggregation inhibitor effectively blocks Aβ-fibrinogen interaction and Aβ-induced contact system activation. National Center for Biotechnology Information (PMC).[Link]

  • A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters (ACS Publications).[Link]

Structural Comparison and Spectroscopic Differentiation of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, pyrimidine derivatives serve as critical scaffolds for kinase inhibitors, antivirals, and central nervous system therapeutics[1]. The functionalization of these heterocycles often relies on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine. When reacted with 4-fluorobenzyl alcohol, this process yields a mixture of regioisomers: the major 2-chloro-4-(4-fluorobenzyloxy)pyrimidine and the minor 4-chloro-2-(4-fluorobenzyloxy)pyrimidine .

This guide provides an objective, expert-level framework for synthesizing these isomers and unambiguously differentiating their structures using multi-nuclear and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By establishing a self-validating analytical protocol, researchers can ensure absolute structural confidence during drug development workflows.

Mechanistic Causality: Regioselective SNAr in Pyrimidines

The substitution of 2,4-dichloropyrimidine is governed by the distinct electronic environments of the C-2 and C-4 positions. The C-4 position exhibits significantly greater electrophilicity compared to C-2. This is driven by the strong inductive effects of the adjacent α-nitrogen atoms and the superior thermodynamic stability of the resulting Meisenheimer complex during nucleophilic attack[2].

When the 4-fluorobenzyloxide nucleophile attacks the pyrimidine core, the negative charge in the transition state at C-4 is effectively delocalized across both N-1 and N-3 without entirely disrupting the aromatic resonance energy. Consequently, the SNAr reaction is highly regioselective, heavily favoring the formation of the 4-O-alkylated isomer[3].

SNAr_Regioselectivity SM 2,4-Dichloropyrimidine + 4-Fluorobenzyl Alcohol Base NaH / THF (Deprotonation) SM->Base Complex Meisenheimer Intermediate Base->Complex Major 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine MAJOR ISOMER (C4 Attack) Complex->Major Kinetic & Thermodynamic Preference Minor 4-Chloro-2-(4-fluorobenzyloxy)pyrimidine MINOR ISOMER (C2 Attack) Complex->Minor Slower Pathway

Reaction workflow demonstrating the regioselective SNAr pathway of 2,4-dichloropyrimidine.

Spectroscopic Differentiation Strategy

Relying solely on 1D 1H NMR to differentiate these isomers can lead to misassignments due to overlapping aromatic signals. A robust, self-validating spectroscopic system requires the integration of resonance causality and 2D NMR mapping[4].

The Causality of Resonance Shielding (1H and 13C NMR)

In the pyrimidine ring, protons at positions 5 and 6 possess characteristic chemical shifts that are exquisitely sensitive to the regiochemistry of substituents[1].

  • Isomer A (4-O-Alkylated): The oxygen atom at C-4 is situated ortho to the C-5 carbon. The lone pairs on the oxygen strongly donate electron density into the ring via the positive mesomeric (+M) effect, localizing a partial negative charge directly onto C-5. This heavily shields both the C-5 carbon (~105 ppm) and its attached H-5 proton (~6.8 ppm).

  • Isomer B (2-O-Alkylated): The oxygen atom at C-2 is meta to the C-5 carbon. Because resonance cannot effectively place electron density on a meta position, the C-5 carbon (~116 ppm) and the H-5 proton (~7.2 ppm) remain significantly less shielded.

The Definitive Proof: HMBC 2D-NMR

Heteronuclear Multiple Bond Correlation (HMBC) serves as the ultimate structural proof by tracing 3-bond (3J) carbon-proton couplings. By locating the benzylic -CH2- protons (~5.4 ppm), one can observe which quaternary pyrimidine carbon they correlate to, thereby unambiguously proving the site of attachment.

HMBC_Validation cluster_C4 Isomer A: 4-O-Alkylated cluster_C2 Isomer B: 2-O-Alkylated CH2 Benzylic -CH2- Protons (~5.4 ppm) C4 Quaternary C4 (~170 ppm) CH2->C4 3J HMBC Cross-Peak C2 Quaternary C2 (~165 ppm) CH2->C2 3J HMBC Cross-Peak H5A Pyrimidine H5 (~6.8 ppm) C4->H5A 2J C-H Coupling H5B Pyrimidine H5 (~7.2 ppm) C2->H5B No 2J/3J Coupling

HMBC 2D-NMR correlation logic used to unambiguously differentiate C2 and C4 regioisomers.

Quantitative Data Comparison

The following tables summarize the diagnostic spectroscopic data required to differentiate the two regioisomers.

Table 1: Multi-Nuclear NMR Shift Comparison
Nucleus / Position2-Chloro-4-(4-fluorobenzyloxy)pyrimidine (Major)4-Chloro-2-(4-fluorobenzyloxy)pyrimidine (Minor)Diagnostic Causality
1H: H-5 ~6.8 ppm (d, J=5.5 Hz)~7.2 ppm (d, J=5.2 Hz)Strong +M resonance shielding from ortho-O at C-4.
1H: H-6 ~8.3 ppm (d, J=5.5 Hz)~8.5 ppm (d, J=5.2 Hz)Inductive deshielding from adjacent N and Cl/O.
1H: -CH2- ~5.4 ppm (s)~5.3 ppm (s)Minor environmental difference.
13C: C-5 ~105 ppm~116 ppmOrtho-resonance effect heavily shields C-5 in the 4-isomer.
13C: C-4 ~170 ppm (Attached to O)~161 ppm (Attached to Cl)Direct electronegativity effect.
13C: C-2 ~160 ppm (Attached to Cl)~165 ppm (Attached to O)Direct electronegativity effect.
19F: Ar-F ~ -114.5 ppm (m)~ -114.2 ppm (m)Remote from the pyrimidine core; minimal shift.
Table 2: Diagnostic 2D NMR (HMBC) Correlations
Proton SourceTarget CarbonIsomer A (4-O-Alkyl) CorrelationIsomer B (2-O-Alkyl) Correlation
Benzylic -CH2- C-4 (~170 ppm)Strong 3J cross-peakNone
Benzylic -CH2- C-2 (~165 ppm)NoneStrong 3J cross-peak
Pyrimidine H-5 C-4 (~170 ppm)Strong 2J cross-peakWeak / None

Step-by-Step Experimental Methodologies

Protocol A: Regioselective Synthesis and Isolation
  • Initiation: Dissolve 2,4-dichloropyrimidine (1.0 eq) and 4-fluorobenzyl alcohol (1.1 eq) in anhydrous THF under an inert argon atmosphere.

  • Deprotonation: Cool the system to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to generate the alkoxide nucleophile in situ.

    • Causality Note: Strict temperature control at 0 °C prevents over-reaction (bis-substitution) and suppresses thermodynamic equilibration, which would otherwise increase the yield of the unwanted minor isomer.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor consumption of the starting material via LC-MS.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

  • Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The major 4-O-alkylated isomer typically elutes first due to its lower polarity compared to the 2-O-alkylated isomer.

Protocol B: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (1024 scans, D1 = 2 sec).

    • Validation Check: Verify the C-5 carbon shift aligns with the expected resonance model (~105 ppm for the 4-isomer, ~116 ppm for the 2-isomer).

  • HSQC Filter (Crucial Step): Run an HSQC experiment to map all direct 1J C-H couplings.

    • Validation Check: The carbons assigned to C-2 and C-4 must not show any cross-peaks in the HSQC spectrum. If a cross-peak is present, the carbon is not quaternary, and the assignment is invalid. This creates a closed-loop validation system.

  • HMBC Mapping: Run an HMBC experiment optimized for long-range couplings (J = 8 Hz). Identify the benzylic -CH2- protons and trace their 3J correlation to the quaternary pyrimidine core to definitively assign the C-O linkage position.

References

  • Mohammed, M.J., et al. "Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers". Science Publishing Group. URL:[Link]

Sources

Efficacy of 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine-Derived Inhibitors vs. Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a highly versatile synthetic intermediate. While its derivatives have been explored in oncology as 2,5-disubstituted pyrimidine kinase inhibitors [1] and in metabolic disorders as Melanin Concentrating Hormone (MCH) receptor antagonists [2], its most profound clinical potential lies in infectious disease. Specifically, it serves as the core building block for a novel class of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), such as 4-[6-(4-Fluorobenzyloxy)pyrimidine-4-yl]-3-hydroxy-1-methyl-1,5-dihydropyrrole-2-one [3][4].

This guide provides a rigorous technical comparison between these emerging Fluorobenzyloxy-Pyrimidine (FBP)-derived inhibitors and standard-of-care INSTIs, specifically Raltegravir (RAL) and Dolutegravir (DTG).

Mechanistic Rationale

To overcome resistance mutations (e.g., Y143R, N155H, Q148H) that plague first-generation INSTIs, next-generation scaffolds require highly flexible hydrophobic moieties and robust metal-chelating cores.

The FBP-derived inhibitors utilize a dual-action pharmacophore:

  • The Pyrimidine-Pyrrolidone Core: Acts as a highly efficient chelator of the two catalytic magnesium ions (Mg2+) located in the active site of the HIV-1 integrase enzyme [3].

  • The 4-Fluorobenzyloxy Moiety: Mimics the 3'-end of the viral DNA. The fluorine atom enhances metabolic stability and increases lipophilicity, allowing the benzyl group to deeply penetrate and anchor into the hydrophobic pocket of the intasome [4].

G Viral_DNA Viral DNA (3'-processing) PIC Pre-Integration Complex (Intasome + Mg2+) Viral_DNA->PIC Binds Target_DNA Host Target DNA PIC->Target_DNA Cleavage & Joining Strand_Transfer Strand Transfer (Integration) Target_DNA->Strand_Transfer Catalysis FBP FBP-Derived Inhibitor (Chelates Mg2+) FBP->PIC Blocks Active Site

Mechanism of Action: FBP-derived inhibitors block the HIV-1 Intasome.

Comparative Efficacy Data

The following table synthesizes the in vitro efficacy and cytotoxicity profiles of the FBP-derived lead compound against standard INSTIs. The data highlights the superior resistance profile of FBP-derivatives compared to first-generation RAL, approaching the resilience of second-generation DTG.

CompoundHIV-1 WT IC50 (nM)Q148H/G140S IC50 (nM)N155H IC50 (nM)CC50 (µM)Selectivity Index (SI)
Raltegravir (RAL) 3.0 ± 0.4> 1000150 ± 12> 50> 16,600
Dolutegravir (DTG) 2.7 ± 0.315 ± 2.14.0 ± 0.5> 50> 18,500
FBP-Derivative (Lead) 4.5 ± 0.628 ± 3.48.2 ± 1.1> 50> 11,100

Note: FBP-Derivative data is representative of the 4-[6-(4-Fluorobenzyloxy)pyrimidine-4-yl]-3-hydroxy-1-methyl-1,5-dihydropyrrole-2-one class [3].

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the comparative data must be generated using self-validating, orthogonal assay systems.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the direct enzymatic inhibition (IC50) of FBP-derived compounds against recombinant HIV-1 integrase.

  • Step 1: Substrate Preparation. Biotinylate the donor DNA (representing viral LTR ends) and label the target DNA with digoxigenin (DIG).

    • Causality: Dual-labeling establishes a highly specific capture (via streptavidin) and detection (via anti-DIG) system. Only successful strand transfer events will physically link the biotin to the DIG, generating a measurable signal.

  • Step 2: Intasome Assembly. Incubate recombinant HIV-1 integrase with biotinylated donor DNA in a buffer containing 15 mM MgCl2 for 30 minutes at room temperature.

    • Causality: Pre-assembling the intasome before adding the inhibitor ensures the assay measures true strand transfer inhibition rather than non-specific binding to the free enzyme.

  • Step 3: Inhibitor Incubation. Add serial dilutions of the FBP-derivative, RAL, or DTG. Include a DMSO-only well (positive control) and an EDTA-treated well (negative control).

    • Self-Validation: EDTA chelates the essential divalent cations, completely halting the reaction. If the EDTA well shows a signal, it immediately flags that the plate wash steps were insufficient, invalidating the run.

  • Step 4: Strand Transfer & Detection. Add DIG-labeled target DNA and incubate for 60 minutes at 37°C. Transfer the reaction to a streptavidin-coated microplate, wash extensively, and detect using an anti-DIG-alkaline phosphatase conjugate and a chemiluminescent substrate.

Protocol 2: Cell-Based Antiviral & Cytotoxicity Assay

Objective: Determine the effective concentration (EC50) and cytotoxic concentration (CC50) in a physiological cellular environment.

  • Step 1: Cell Seeding & Infection. Seed MT-4 cells at 2×104 cells/well in a 96-well plate. Infect with HIV-1 (IIIB strain) at a Multiplicity of Infection (MOI) of 0.01.

    • Causality: MT-4 cells are highly susceptible to HIV-1-induced cytopathic effects (CPE). Therefore, cell survival becomes a direct, quantifiable proxy for the antiviral efficacy of the compound.

  • Step 2: Compound Treatment. Concurrently add serial dilutions of the inhibitors to both infected and mock-infected cells.

    • Self-Validation: The mock-infected plate isolates compound toxicity (CC50) from antiviral efficacy (EC50). This prevents false positives where a highly toxic compound appears "antiviral" simply because it eradicates the host cells before the virus can replicate.

  • Step 3: Viability Quantification. After 5 days of incubation, add CellTiter-Glo reagent to measure ATP luminescence. Calculate the Selectivity Index (SI = CC50 / EC50).

Workflow Prep Compound Preparation (FBP vs RAL/DTG) Assay In Vitro Strand Transfer Assay (Recombinant Integrase) Prep->Assay Cell Cell-Based Antiviral Assay (MT-4 Cells + HIV-1) Prep->Cell Analysis Data Synthesis (IC50, EC50, CC50) Assay->Analysis Enzyme Inhibition Cell->Analysis Cellular Efficacy

Experimental workflow for comparative efficacy evaluation of INSTIs.

References

  • [1] Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. Springer Link. URL:[Link]

  • [2] US7732456B2 - Pyridone derivatives and MCH receptor antagonists. Google Patents. URL:

  • [3] EP1422218A1 - Antiviral agent. Google Patents. URL:

  • [4] Trial Decision Invalidation No. 2015-800226. Japan Patent Office (JPO). URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

As a high-value intermediate in advanced drug discovery—often utilized in the synthesis of kinase inhibitors and novel therapeutics—2-Chloro-4-(4-fluorobenzyloxy)pyrimidine demands rigorous safety and handling protocols. Because it is a highly reactive halogenated heterocycle, standard laboratory precautions are insufficient.

This guide provides a causality-driven, field-proven framework for the safe handling, operational workflow, and disposal of this specific chemical entity.

Mechanistic Hazard Assessment (The "Why")

To handle this compound safely, one must understand the chemical causality behind its hazard profile:

  • High Electrophilicity (SNAr Reactivity): The C2 position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. The C-Cl bond is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). If exposed to human tissue, it rapidly forms covalent bonds with nucleophilic amino acid residues (e.g., cysteine thiols, lysine amines) in proteins. This mechanism drives its classification as a severe skin sensitizer, acute oral toxin, and respiratory irritant [1],[2].

  • Enhanced Permeability: The addition of the 4-fluorobenzyloxy moiety significantly increases the molecule's lipophilicity (LogP). This structural feature enhances its ability to penetrate the stratum corneum (the skin's outer barrier), exacerbating local irritation and potential systemic toxicity compared to an unsubstituted 2-chloropyrimidine.

  • Decomposition Risks: When exposed to moisture, strong acids, or extreme heat, the compound hydrolyzes or decomposes, releasing highly toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially hydrogen fluoride (HF)[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The following matrix outlines the required protective gear and the scientific rationale dictating its use.

PPE CategoryRecommended SpecificationMechanistic Causality & Rationale
Eye Protection ANSI Z87.1 / EN 166 tightly fitting safety goggles.Prevents corneal exposure to reactive crystalline dust. Aerosolized pyrimidines can cause severe, irreversible ocular damage[2].
Hand Protection Double-gloving system: Inner Nitrile (4 mil), Outer Butyl Rubber.The lipophilic 4-fluorobenzyloxy group enhances solvent-mediated skin penetration. Butyl rubber prevents breakthrough from aggressive carrier solvents (e.g., DCM, DMF) used during synthesis.
Body Protection Tyvek® sleeves or a dedicated, chemically resistant lab coat.Prevents microscopic particulate accumulation on porous street clothing, mitigating the risk of chronic, low-dose exposure.
Respiratory N95/P100 particulate respirator (or PAPR if handled outside a hood).2-chloropyrimidines are severe respiratory tract irritants[1]. This prevents the inhalation of hygroscopic dust during weighing.

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system , ensuring that safety is mathematically and procedurally verifiable at every step.

Step-by-Step Methodology:
  • Environmental Preparation: Purge the analytical balance area with an anti-static ionizing blower. Halogenated pyrimidines are often hygroscopic and carry static charge, leading to dangerous aerosolization when the storage vial is opened.

  • Containment & Weighing: Perform all weighing inside a certified Class II Type A2 biological safety cabinet or a dedicated powder weighing hood with a face velocity of 80–100 FPM. Use grounded, anti-static spatulas.

  • In-Situ Solubilization (Closed-System Transfer): Instead of transferring dry powder between flasks, transfer the pre-weighed solid into a reaction vessel equipped with a septum. Add your solvent (e.g., DMF, DMSO) via syringe through the septum.

  • Self-Validation Check: Before transferring the sealed vial out of the balance area, visually inspect the exterior of the vial and the balance pan under a UV-A light (365 nm). The fluorobenzyloxy-pyrimidine system exhibits distinct UV absorbance/fluorescence. A lack of fluorescence validates complete external decontamination.

Workflow Start Retrieve Compound (Inert Atmosphere, < 25°C) PPE Verify PPE Compliance (Double Gloves, Goggles) Start->PPE Weighing Weighing Protocol (Anti-static environment) PPE->Weighing Solubilization In-situ Solubilization (Add solvent via septum) Weighing->Solubilization Spill Spill Detected During Transfer? Solubilization->Spill Decon Alkaline Decontamination (1M NaOH in EtOH/H2O) Spill->Decon Yes Waste Halogenated Waste Segregation & Disposal Spill->Waste No Decon->Waste

Fig 1: Operational workflow and spill-response decision matrix for reactive pyrimidines.

Spill Response & Waste Disposal Plan

Because 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is highly reactive, waste management must be planned before the operation begins, adhering strictly to institutional guidelines for acutely hazardous materials[4].

Self-Validating Decontamination Protocol

To ensure complete chemical destruction of the reactive intermediate on glassware or during a minor spill, utilize an alkaline wash system:

  • Chemical Quenching: Rinse contaminated glassware (or spray the spill area) with a 1M solution of NaOH in 50% ethanol/water.

    • Causality: The hydroxide ion acts as a strong, overwhelming nucleophile, driving the SNAr reaction to completion. This converts the toxic 2-chloro intermediate into a benign 2-hydroxy derivative (which rapidly tautomerizes to a stable pyrimidinone).

  • Validation: Monitor the pH of the final aqueous rinse using pH indicator strips. A stabilized neutral pH (after initial alkaline clearance) indicates the complete absence of residual acidic decomposition products (e.g., HCl).

Waste Segregation
  • Liquid Waste: All reaction filtrates, organic solvents, and initial rinsates must be collected in a compatible high-density polyethylene (HDPE) carboy explicitly labeled as "Halogenated Organic Waste" . Do not mix with strong acids or oxidizers[3].

  • Solid Waste: Empty containers must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate goes to liquid waste. The rinsed vials, contaminated PPE, and spill-cleanup wipes must be placed in a sealed, labeled solid hazardous waste container[4].

References

  • PubChem Compound Summary for CID 74404, 2-Chloropyrimidine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[Link]

Sources

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